2-Methyl-5-nitrobenzenesulfinic acid
Description
Evolution of Sulfinic Acid Chemistry
The study of sulfinic acids has evolved significantly from early observations of transient species to the development of robust synthetic methods that have established them as key building blocks in modern chemistry.
Sulfenic acids (RSOH) and their derivatives were long considered highly unstable, transient intermediates in chemical reactions. nih.gov The successful synthesis and isolation of stable sulfenic acids were significant milestones, paving the way for a deeper understanding of their chemistry. nih.gov Sulfinic acids, while generally more stable than sulfenic acids, are also known for their propensity to disproportionate into the corresponding sulfonic acid and thiosulfonate. wikipedia.org
Early and foundational methods for synthesizing sulfinic acids primarily relied on two main strategies: the reduction of more stable sulfonic acid derivatives and the reaction of organometallic reagents with sulfur dioxide. wikipedia.orgresearchgate.net These approaches, while effective, often required harsh conditions, which spurred the development of milder and more versatile techniques. researchgate.net
| Foundational Synthetic Approach | Description | Typical Reagents |
| Reduction of Sulfonyl Chlorides | A common and straightforward method where a sulfonyl chloride is reduced to the corresponding sulfinate salt, which is then acidified. wikipedia.org | Zinc dust, sodium sulfite, or other reducing agents. |
| Reaction with Grignard Reagents | An organometallic approach where a Grignard reagent (R-MgX) reacts with sulfur dioxide (SO₂) to form a sulfinate. wikipedia.org | Grignard reagents, sulfur dioxide. |
| Hydrolysis of Sulfinyl Chlorides | Careful hydrolysis of a sulfinyl chloride (R-SOCl) can yield the corresponding sulfinic acid. wikipedia.org | Water, controlled conditions. |
Arylsulfinic acids and their salts (sulfinates) are highly valuable intermediates in organic synthesis. ccspublishing.org.cnacs.org They serve as versatile precursors for a wide array of sulfur-containing compounds, including sulfones, sulfonamides, and sulfoxides, which are prevalent in pharmaceuticals and agrochemicals. ccspublishing.org.cnmdpi.com Their ability to act as sources of sulfonyl radicals, sulfinates, and other sulfur-based nucleophiles or electrophiles under various catalytic conditions (transition-metal, photocatalysis, or electrocatalysis) has made them indispensable tools for chemists. ccspublishing.org.cnresearchgate.net
In materials science, the integration of the sulfonyl group (often derived from sulfinic acids) into polymer backbones is a strategy for creating materials with specific properties, such as proton-exchange membranes for fuel cells. acs.org The unique electronic and structural features of the sulfonyl group contribute to the thermal stability and ion-conductivity of these materials. mdpi.com
Inception and Early Research Pertaining to 2-Methyl-5-nitrobenzenesulfinic Acid
Direct historical reports detailing the first synthesis or study of this compound are scarce. Its existence and reactivity are inferred from the well-established chemistry of its constituent functional groups on an aromatic ring.
The chemical behavior of this compound is dictated by the electronic interplay of its substituents on the benzene (B151609) ring.
Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic aromatic substitution (like halogenation or further nitration) and directs incoming electrophiles to the meta position relative to itself. numberanalytics.comkhanacademy.org Conversely, it strongly activates the ring for nucleophilic aromatic substitution, stabilizing the negatively charged intermediates (Meisenheimer complexes) that form during the reaction. numberanalytics.comnih.gov
Methyl Group (-CH₃): As an electron-donating group, it activates the ring towards electrophilic substitution, directing incoming groups to the ortho and para positions.
Sulfinic Acid Group (-SO₂H): This group is also deactivating and acts as a meta-director in electrophilic substitution reactions.
In this compound, the positions on the ring are influenced by these competing effects. The strong deactivating nature of the nitro and sulfinic acid groups would make further electrophilic substitution challenging. The reactivity of the sulfinic acid moiety itself is also modulated; the electron-withdrawing nitro group enhances the acidity of the sulfinic acid proton and influences the nucleophilicity of the corresponding sulfinate anion.
While specific reports are not available, a plausible and widely used method for synthesizing arylsulfinic acids is the reduction of the corresponding arylsulfonyl chloride. Therefore, this compound could theoretically be prepared by the reduction of 2-methyl-5-nitrobenzenesulfonyl chloride. nih.gov Studies on the electrochemical reduction of various nitro-substituted benzenesulfonyl chlorides have demonstrated the formation of the corresponding nitrobenzenesulfinate anions as stable products of the reduction process. cdnsciencepub.com
The preliminary reactivity of this compound can be inferred from the known reactions of arylsulfinic acids:
Oxidation: It would readily oxidize to the more stable 2-methyl-5-nitrobenzenesulfonic acid.
Alkylation: Reaction with alkyl halides could lead to the formation of either sulfones or sulfinate esters, depending on the reaction conditions. wikipedia.org
Addition Reactions: It could undergo addition to activated alkenes and alkynes. ccspublishing.org.cn
Coupling Reactions: Palladium-catalyzed reactions have been developed for the coupling of nitroarenes with sulfinates, suggesting that under specific conditions, the nitro group itself could be replaced. acs.org
Current Research Landscape and Academic Trajectories Related to this compound
Modern research in sulfinic acid chemistry focuses on developing novel, efficient, and sustainable synthetic methodologies. ccspublishing.org.cn The use of sulfinic acids and their salts as radical precursors or as versatile synthons in reactions mediated by photocatalysis, electrocatalysis, and metal catalysis is a major area of investigation. ccspublishing.org.cnresearchgate.net These advanced methods allow for the construction of complex sulfur-containing molecules with high atom economy and functional group tolerance. ccspublishing.org.cnorganic-chemistry.org
The development of new reagents and one-pot procedures for generating sulfinates and using them in subsequent transformations is another active research frontier. acs.orgorganic-chemistry.org While this compound itself may not be a primary research target, the principles being developed for the synthesis and reaction of functionalized arylsulfinic acids are directly applicable to it and its derivatives. The broader goal is to expand the synthetic toolbox for accessing structurally diverse organosulfur compounds for applications in medicine, agriculture, and materials science.
Properties
Molecular Formula |
C7H7NO4S |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-methyl-5-nitrobenzenesulfinic acid |
InChI |
InChI=1S/C7H7NO4S/c1-5-2-3-6(8(9)10)4-7(5)13(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
RCDAJKSUDFEUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 5 Nitrobenzenesulfinic Acid
Established Approaches to Arylsulfinic Acid Synthesis Applicable to 2-Methyl-5-nitrobenzenesulfinic Acid
General methods for the synthesis of arylsulfinic acids can be adapted for the specific preparation of this compound. These include the reduction of sulfonyl chlorides, the reaction of Grignard reagents with sulfur dioxide, and routes involving diazotization.
A primary and widely used method for the synthesis of sulfinic acids is the reduction of the corresponding sulfonyl chlorides. The precursor for this compound in this approach is 2-Methyl-5-nitrobenzenesulfonyl chloride. sigmaaldrich.comchemdad.comchemicalbook.com
The selection of the reducing agent and the reaction conditions are critical for achieving a high yield and purity of the desired sulfinic acid. Common reducing agents for this transformation include zinc dust or sodium sulfite. The reaction is typically carried out in an aqueous medium. Careful control of temperature and pH is necessary to prevent over-reduction or side reactions. For instance, the reduction of a related compound, o-nitrobenzenesulfonyl chloride, can be achieved through hydrolysis followed by reduction. orgsyn.org
Table 1: Comparison of Reducing Agents for Sulfonyl Chloride Reduction
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Zinc Dust | Acidic or neutral aqueous solution | Effective for many substrates | Heterogeneous reaction, potential for over-reduction |
| Sodium Sulfite | Aqueous solution, often with sodium bicarbonate | Mild conditions, good yields | Can be slow, requires careful pH control |
| Stannous Chloride | Acidic solution | Strong reducing agent | Can be difficult to remove tin salts |
The reaction of a Grignard reagent with sulfur dioxide is a versatile method for preparing sulfinic acids. stackexchange.com This approach involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, which then reacts with sulfur dioxide, followed by acidic workup to yield the sulfinic acid.
For the synthesis of this compound, the corresponding Grignard reagent, (2-methyl-5-nitrophenyl)magnesium bromide, would be required. However, the presence of the nitro group can complicate the formation of the Grignard reagent as it is susceptible to reaction with the organomagnesium compound. Therefore, this method may require protective group strategies or carefully controlled reaction conditions to be successful for this specific molecule. The use of sulfur dioxide surrogates, such as DABSO, has also been explored in modern sulfonamide synthesis, which proceeds through a sulfinate intermediate. nih.govethernet.edu.et
Table 2: Key Steps in Grignard-based Sulfinic Acid Synthesis
| Step | Description | Key Considerations |
| 1. Grignard Reagent Formation | Reaction of an aryl halide with magnesium metal in an ether solvent. | The aryl halide must be free of acidic protons. The nitro group in the target molecule is problematic. |
| 2. Reaction with Sulfur Dioxide | The Grignard reagent is added to a solution of sulfur dioxide. youtube.com | Temperature control is crucial to prevent side reactions. Anhydrous conditions are essential. |
| 3. Acidic Workup | The resulting magnesium sulfinate salt is hydrolyzed with a dilute acid. | The acid neutralizes the basic magnesium salts and liberates the free sulfinic acid. |
Diazotization of aromatic amines provides another pathway to arylsulfinic acids. This method involves the conversion of an aromatic amine to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction). youtube.comyoutube.comyoutube.com
For this compound, the starting material would be 2-methyl-5-nitroaniline (B49896). This amine is diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com The resulting diazonium salt is then treated with sulfur dioxide and a copper(I) salt to yield the sulfinic acid.
Grignard Reagent-Mediated Transformations with Sulfur Dioxide
Regioselective Synthesis of this compound
The regioselectivity in the synthesis of this compound is primarily determined by the starting material. The sulfonation of p-nitrotoluene is a direct route to the sulfonic acid precursor of the target molecule. prepchem.com
The sulfonation of p-nitrotoluene with oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide leads to the formation of 2-methyl-5-nitrobenzenesulfonic acid. google.com The directing effects of the methyl and nitro groups on the aromatic ring guide the incoming sulfonic acid group to the position ortho to the methyl group and meta to the nitro group. Subsequent reduction of the sulfonic acid or its corresponding sulfonyl chloride would then yield this compound.
A patent describes a process for producing 2-methyl-5-nitrophenol (B1294729) from o-toluidine (B26562) through nitration, diazotization, and hydrolysis, which highlights the control of regiochemistry in related systems. google.com Another study on the regioselective synthesis of nitro-substituted porphyrins also underscores the importance of reaction conditions and catalysts in directing substitution on an aromatic ring. epa.gov
Strategies for Introduction of the Sulfinic Acid Moiety onto Methylnitrobenzene Scaffolds
The synthesis of this compound is not typically achieved by direct sulfinylation of the parent arene, p-nitrotoluene. Instead, indirect, multi-step strategies are more common, primarily involving the creation and subsequent transformation of a related sulfur-containing functional group.
One of the most prevalent strategies involves the reduction of the corresponding sulfonyl chloride, 2-methyl-5-nitrobenzenesulfonyl chloride. This two-step approach first requires the synthesis of the sulfonyl chloride intermediate. A documented method for this is the reaction of p-nitrotoluene with chlorosulfonic acid. google.com In this reaction, p-nitrotoluene is dissolved in an organic solvent and treated with chlorosulfonic acid to yield 2-methyl-5-nitrobenzenesulfonyl chloride after workup. google.com
Once the sulfonyl chloride is obtained, it can be reduced to the target sulfinic acid. Various reducing agents are known to effect this transformation for arylsulfonyl chlorides. While specific conditions for 2-methyl-5-nitrobenzenesulfonyl chloride are not widely published, general methods often employ reagents like triphenylphosphine (B44618) or metal-based systems. researchgate.netorganic-chemistry.org For instance, phosphines are known to rapidly reduce sulfonyl chlorides to the corresponding thiols, with the sulfinic acid being an intermediate in this process. researchgate.net Careful control of reaction conditions is necessary to isolate the sulfinic acid without further reduction.
Another powerful, albeit less direct, strategy is the chlorosulfonylation of a diazonium salt, a variant of the Sandmeyer reaction first reported by Meerwein. durham.ac.uk This method begins with the diazotization of an appropriate aniline (B41778), in this case, 2-methyl-5-nitroaniline, using sodium nitrite in an acidic medium. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to generate the 2-methyl-5-nitrobenzenesulfonyl chloride, durham.ac.uk which can then be reduced as described above to furnish the desired sulfinic acid. This route offers excellent regiochemical control as the starting aniline precisely dictates the position of the resulting sulfonyl group. durham.ac.uk
Control of Ortho-Methyl and Para-Nitro Substitution Patterns During Functionalization
The specific substitution pattern of this compound, with the methyl group at C2 and the nitro group at C5 relative to the sulfinic acid at C1, is a direct consequence of the directing effects of the substituents during electrophilic aromatic substitution. The synthesis almost invariably begins with p-nitrotoluene (1-methyl-4-nitrobenzene).
During the key functionalization step, such as chlorosulfonylation with chlorosulfonic acid, the regiochemical outcome is governed by the electronic properties of the methyl (-CH₃) and nitro (-NO₂) groups already present on the benzene (B151609) ring.
Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. It donates electron density to the ring, stabilizing the carbocation intermediates (arenium ions) formed during electrophilic attack at the positions ortho and para to it.
Nitro Group (-NO₂): The nitro group is a strongly deactivating group and a meta-director. It withdraws electron density from the ring, destabilizing the arenium ion intermediates, particularly when the attack is at the ortho or para positions.
In the case of p-nitrotoluene, the methyl group is at position 1 and the nitro group is at position 4. The methyl group directs incoming electrophiles (like ⁺SO₂Cl) to positions C2 and C6 (both ortho). The para position (C4) is already occupied by the nitro group. The nitro group at C4 directs incoming electrophiles to positions C2 and C6 (both meta to it).
Since both the ortho-directing methyl group and the meta-directing nitro group favor substitution at the same positions (C2 and C6), the reaction proceeds with high regioselectivity. This synergistic directing effect ensures that the sulfonyl group is introduced almost exclusively at the C2 position, leading to the formation of 2-methyl-5-nitrobenzenesulfonyl chloride, the key precursor to the target sulfinic acid. google.com
Table 1: Directing Effects in the Sulfonylation of p-Nitrotoluene
| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) for Electrophilic Attack |
|---|---|---|---|---|
| Methyl (-CH₃) | C1 | Activating | Ortho, Para | C2, C6 |
| Nitro (-NO₂) | C4 | Deactivating | Meta | C2, C6 |
Novel and Sustainable Synthetic Approaches for this compound
Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods. While not all have been specifically applied to this compound, they represent promising future strategies.
Catalytic Transformations for Enhanced Efficiency and Selectivity
Catalytic methods offer pathways to reduce waste and improve reaction efficiency. Transition metal catalysis, in particular, has revolutionized the formation of carbon-sulfur bonds.
Transition Metal-Catalyzed Sulfinylation Reactions
Transition metal catalysis provides powerful tools for forming C-S bonds, often under milder conditions than classical methods. Palladium, copper, and cobalt catalysts are frequently used to couple aryl halides or their equivalents (like boronic acids) with various sulfur sources. researchgate.netnih.govmdpi.com
A particularly relevant development is the palladium-catalyzed denitrated coupling of nitroarenes with sulfinates. acs.org This type of reaction could theoretically enable a more direct synthesis of the target compound or related sulfones from p-nitrotoluene by coupling it with a sulfinate salt, displacing the nitro group. While this specific transformation for producing a sulfinic acid has not been detailed, the ability of palladium catalysts to mediate reactions involving both nitroarenes and sulfinates points to a potential, innovative synthetic route.
Another approach involves the coupling of an aryl halide with a source of sulfur dioxide or a sulfinate salt. For instance, a plausible catalytic route to this compound could start from 2-chloro-4-nitrotoluene, which would be coupled with a sulfinating agent like sodium dithionite (B78146) or a sulfinate salt in the presence of a suitable transition metal catalyst.
Photochemical and Electrochemical Synthesis Pathways
Photochemistry and electrochemistry offer alternative energy sources to drive chemical reactions, often providing unique reactivity and improved sustainability by reducing the need for harsh reagents.
Electrochemical Synthesis: Electro-organic synthesis is an attractive technique where reactions are driven by an electric current, often avoiding bulk chemical oxidants or reductants. acs.org Electrochemical methods have been developed for the synthesis of various organosulfur compounds. For example, the reductive cross-coupling of sulfinic acids with acyl chlorides to form thioesters proceeds electrochemically via the generation of thiyl radicals. rsc.org Furthermore, the synthesis of sulfinic esters can be achieved through the electrochemical oxidation of sulfonyl hydrazides, which forms sulfonyl radical intermediates. rsc.org These principles could be adapted to develop a direct electrochemical synthesis of arylsulfinic acids from arenes or their derivatives, potentially through a C-H functionalization mechanism or by reductive coupling involving sulfur dioxide.
Photochemical Synthesis: Photoredox catalysis has emerged as a powerful tool for organic synthesis under mild conditions. Metal-free photochemical methods have been developed for the direct C-H arylation of arenes using diazonium salts as radical precursors, facilitated by an organic photoredox catalyst like acridone. rsc.org A hypothetical photochemical route to this compound could involve the reaction of a diazonium salt derived from 2-methyl-5-nitroaniline with a sulfur dioxide surrogate under visible light irradiation, generating an aryl radical that is trapped to form the sulfinic acid moiety.
Solvent-Free and Environmentally Benign Methodologies
Minimizing or eliminating organic solvents is a key principle of green chemistry. Research into solvent-free reaction conditions, often aided by microwave irradiation or mechanochemistry, is gaining traction.
Solvent-Free Synthesis: Iron(III) chloride has been shown to catalyze the solvent-free sulfonylation of arenes under microwave irradiation, offering a rapid and efficient alternative to traditional methods. organic-chemistry.org While applied to sulfone synthesis, this approach could be investigated for sulfinylation. Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, is another solvent-free technique. It has been successfully used to prepare sulfonyl fluorides from stable sulfur(VI) imidazoles under solvent-free ball-milling conditions, demonstrating the potential of mechanical force to drive complex transformations. youtube.com Such solvent-free protocols significantly reduce waste and can lead to simpler product isolation.
Mechanistic Investigations of this compound Formation Reactions
Elucidation of Reaction Intermediates and Transition States
The generally accepted mechanism for electrophilic aromatic sulfonation proceeds through the formation of a positively charged intermediate known as an arenium ion or sigma (σ) complex. masterorganicchemistry.comnih.gov In the case of p-nitrotoluene sulfonation, the electrophile, which is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, attacks the electron-rich benzene ring. masterorganicchemistry.comrsc.org
Computational studies on the sulfonation of similar aromatic compounds, such as benzene and toluene, using methods like Density Functional Theory (DFT), have provided valuable insights into the nature of the intermediates and transition states. nih.govrsc.org These studies suggest that the reaction can proceed through a concerted pathway involving two molecules of SO₃, which form a cyclic transition state. nih.govrsc.org This trimolecular pathway is often energetically favored over a bimolecular reaction with a single SO₃ molecule. masterorganicchemistry.com
The transition state leading to this σ-complex involves the partial formation of the C-S bond and the disruption of the aromatic system. The energy of this transition state represents the activation barrier for the reaction. Following the formation of the σ-complex, a proton is abstracted from the sp³-hybridized carbon atom, restoring the aromaticity of the ring and yielding the final product, this compound. While specific DFT calculations for the sulfonation of p-nitrotoluene are not extensively reported in publicly available literature, the general principles derived from studies on related aromatic compounds provide a strong basis for understanding the intermediates and transition states involved.
Kinetic Studies and Reaction Profile Analysis
Kinetic studies of the sulfonation of p-nitrotoluene have been conducted to understand the reaction rates and to develop a comprehensive reaction profile. Research has shown that the reaction is highly dependent on the concentration of the sulfonating agent and the temperature.
A study on the kinetics of the sulfonation of p-nitrotoluene with oleum indicated that the reaction rate is influenced by the concentration of sulfur trioxide in the oleum. researchgate.net The reaction is generally considered to be first order with respect to the aromatic compound. researchgate.net
While detailed kinetic data specifically for the formation of this compound is limited in open literature, the general trends observed in aromatic sulfonation reactions provide a qualitative understanding. The rate of reaction is expected to increase with higher concentrations of the sulfonating agent and at elevated temperatures, although the latter can also lead to increased by-product formation.
Influence of Reaction Parameters on Yield and Purity
The yield and purity of this compound are significantly influenced by various reaction parameters, including the choice and concentration of the sulfonating agent, reaction temperature, and reaction time.
Sulfonating Agent: Both oleum (fuming sulfuric acid) and gaseous sulfur trioxide are effective sulfonating agents for p-nitrotoluene. nih.govresearchgate.net The use of oleum with a higher concentration of free SO₃ generally leads to a faster reaction rate but can also increase the formation of by-products, such as sulfones. researchgate.net The use of gaseous SO₃, often diluted with an inert gas, allows for better control of the reaction. nih.gov
Reaction Temperature: The reaction temperature is a critical parameter. Higher temperatures increase the reaction rate but can also promote the formation of undesirable by-products, including isomers and sulfones. researchgate.net A common temperature range for the sulfonation of p-nitrotoluene is between 100-115°C. irjet.net Operating at temperatures above this range can lead to decomposition of the product.
Reaction Time: The reaction time needs to be sufficient to ensure complete conversion of the starting material. Incomplete reactions will result in a lower yield and contamination of the product with unreacted p-nitrotoluene. Monitoring the reaction progress, for instance by checking for the disappearance of the characteristic smell of p-nitrotoluene in a test sample diluted with water, is a practical method to determine the reaction endpoint. irjet.net
By-product Formation: The primary by-products in the sulfonation of p-nitrotoluene are isomeric sulfonic acids and sulfones. The formation of the 4-methyl-2-nitrobenzenesulfonic acid isomer is generally less favored due to the deactivating effect of the nitro group. Sulfone formation, where two aromatic rings are linked by a sulfonyl group, becomes more significant at higher temperatures and with higher concentrations of the sulfonating agent. Careful control of the reaction conditions is necessary to minimize the formation of these impurities and to obtain a high purity product.
The following interactive table summarizes the influence of key reaction parameters on the yield and purity of this compound based on findings from various sources.
| Parameter | Effect on Yield | Effect on Purity | Notes |
| Sulfonating Agent Concentration | Increasing concentration generally increases the rate and can lead to higher conversion if the reaction goes to completion. | Higher concentrations, especially of free SO₃ in oleum, can increase sulfone by-product formation, thus reducing purity. | |
| Reaction Temperature | Higher temperatures increase the reaction rate, potentially leading to higher yields in a shorter time. | Excessively high temperatures can lead to decomposition of the product and increased formation of sulfone and other by-products, negatively impacting purity. researchgate.net | |
| Molar Ratio of Sulfonating Agent to p-Nitrotoluene | An excess of the sulfonating agent is typically used to drive the reaction to completion and achieve a high yield. | A large excess can increase the likelihood of side reactions, such as disulfonation or sulfone formation. | |
| Reaction Time | Sufficient reaction time is crucial to ensure high conversion of p-nitrotoluene and maximize the yield. | Prolonged reaction times at high temperatures may increase the formation of degradation products. |
Reaction Chemistry and Mechanistic Studies of 2 Methyl 5 Nitrobenzenesulfinic Acid
Reactivity Profile of 2-Methyl-5-nitrobenzenesulfinic Acid
This compound is an organic sulfur compound featuring a benzene (B151609) ring substituted with a methyl group, a nitro group, and a sulfinic acid functional group (-SO₂H). This combination of functional groups imparts a versatile reactivity profile, allowing it to participate in reactions as both a nucleophile and an electrophile. The electron-withdrawing nature of the nitro and sulfinic acid groups deactivates the aromatic ring towards electrophilic substitution, while the sulfinic acid moiety and the nitro group provide sites for nucleophilic attack and reductive transformations, respectively.
The sulfinic acid group, particularly in its deprotonated sulfinate form (Ar-SO₂⁻), is a potent nucleophile. The anion is ambident, possessing nucleophilic character at both the sulfur and oxygen atoms. Reactions with electrophiles typically occur at the soft sulfur atom, leading to the formation of a new sulfur-carbon or sulfur-heteroatom bond. nih.gov
The nucleophilic character of the 2-methyl-5-nitrobenzenesulfinate anion is most commonly demonstrated in the synthesis of sulfones. In a typical S_N2 reaction, the sulfinate anion attacks an alkyl halide, displacing the halide and forming a stable carbon-sulfur bond. This method is a general and effective route for the preparation of unsymmetrical sulfones. organic-chemistry.org
The sulfinic acid can also be oxidized to the corresponding 2-methyl-5-nitrobenzenesulfonic acid. This transformation involves the attack of an oxidizing agent on the sulfur atom, increasing its oxidation state from +4 to +6. In biological contexts, the oxidation of sulfenic acids (R-SOH) to sulfinic acids (R-SO₂H) and subsequently to sulfonic acids (R-SO₃H) is a known pathway for cysteine residues under oxidative stress. nih.govresearchgate.net
The synthesis of sulfonamides from this compound is a multi-step process. It typically requires initial conversion of the sulfinic acid to a more reactive species, such as a sulfonyl chloride. This can be achieved by first oxidizing the sulfinic acid to the corresponding sulfonic acid, which is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 2-methyl-5-nitrobenzenesulfonyl chloride. sigmaaldrich.com This activated intermediate readily reacts with primary or secondary amines to furnish the desired sulfonamides.
| Reaction Type | Electrophile/Reagent | Product Class | General Reaction |
| Sulfone Formation | Alkyl Halide (R-X) | Sulfone | Ar-SO₂⁻ + R-X → Ar-SO₂-R + X⁻ |
| Sulfonate Formation | Oxidizing Agent (e.g., H₂O₂) | Sulfonic Acid | Ar-SO₂H + [O] → Ar-SO₃H |
| Sulfonamide Formation | 1. [O] 2. SOCl₂ 3. Amine (R₂NH) | Sulfonamide | Ar-SO₂H → Ar-SO₃H → Ar-SO₂Cl → Ar-SO₂NR₂ |
Where Ar = 2-methyl-5-nitrophenyl
Specific kinetic and thermodynamic data for carbon-sulfur bond formation using this compound are not extensively documented in the available literature. However, the kinetics of such reactions can be understood from general principles of nucleophilic substitution. The formation of sulfones from sulfinates and alkyl halides follows second-order kinetics, typical of S_N2 reactions.
The rate of reaction is influenced by several factors:
Nucleophilicity of the Sulfinate: The nucleophilicity of the 2-methyl-5-nitrobenzenesulfinate anion is modulated by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group may slightly decrease the nucleophilicity of the sulfur atom compared to an unsubstituted benzenesulfinate.
Nature of the Electrophile: The structure of the alkyl halide plays a crucial role. The reaction is fastest with methyl and primary halides and slowest with tertiary halides due to steric hindrance. The leaving group is also important, with iodides being more reactive than bromides, which are more reactive than chlorides.
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they solvate the cation but not the nucleophilic anion, thus increasing the reaction rate.
Studies on related compounds, such as the oxygen-18 exchange in p-toluenesulfinic acid, provide insight into the mechanistic pathways of nucleophilic substitution at a sulfinyl sulfur center, confirming that these reactions are subject to catalysis and are dependent on the nature of the nucleophiles and the leaving groups involved. oregonstate.edu
| Factor | Influence on Reaction Rate (Sulfone Formation) | Rationale |
| Electrophile Structure | Methyl > Primary > Secondary >> Tertiary | Decreased steric hindrance at the reaction center facilitates nucleophilic attack. |
| Leaving Group Ability | I⁻ > Br⁻ > Cl⁻ | Weaker C-X bond and better stabilization of the leaving anion increase the rate. |
| Solvent Polarity | Polar Aprotic > Polar Protic | Polar aprotic solvents enhance the nucleophilicity of the sulfinate anion. |
| Concentration | Rate increases with reactant concentration | The reaction follows second-order kinetics: Rate = k[ArSO₂⁻][R-X]. |
While the sulfinate anion is primarily nucleophilic, the this compound molecule possesses electrophilic centers that can react with nucleophiles. The sulfur atom of the sulfinic acid can act as an electrophile, particularly when protonated or activated. However, the most significant site for electrophilic reactivity involving external nucleophiles is the nitro group.
The nitro group (-NO₂) on the aromatic ring is a powerful electrophile and is readily susceptible to reduction by a variety of reagents. This transformation is one of the most important reactions of nitroaromatic compounds. The reduction of this compound would yield 2-methyl-5-aminobenzenesulfinic acid. This reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, but the final product is typically the corresponding amine.
Commonly employed reducing systems include:
Catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).
Metals in acidic solution (e.g., tin (Sn), iron (Fe), or zinc (Zn) in hydrochloric acid).
Other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄).
The reduction of the nitro group is generally chemoselective and can be performed without affecting the sulfinic acid moiety under appropriate conditions. The resulting aminobenzenesulfinic acid is a valuable bifunctional molecule for further synthetic transformations.
| Reducing System | Reagents | Product |
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | 2-Methyl-5-aminobenzenesulfinic acid |
| Metal in Acid | Fe, HCl (or Sn, HCl) | 2-Methyl-5-aminobenzenesulfinic acid |
| Dithionite Reduction | Na₂S₂O₄ | 2-Methyl-5-aminobenzenesulfinic acid |
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. wikipedia.orglibretexts.org These reactions are governed by the principles of orbital symmetry and typically involve conjugated π-electron systems.
There is no significant evidence in the scientific literature to suggest that this compound participates directly in pericyclic or cycloaddition reactions. The molecule lacks the necessary structural features, such as a conjugated diene or a reactive dienophile, that are characteristic of reactants in common pericyclic processes like the Diels-Alder reaction. The sulfinic acid group does not function as a typical component in these concerted transformations. Therefore, its involvement in such reaction pathways is considered highly unlikely under standard thermal or photochemical conditions.
Electrophilic Reactivity: Interactions with Nucleophilic Species
Redox Chemistry of the Sulfinic Acid Moiety
The sulfur atom in the sulfinic acid group of this compound exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction. These redox pathways offer routes to a variety of other sulfur-containing functional groups.
Oxidation Pathways: Synthesis of Sulfonic Acids and Related Oxidized Forms
The oxidation of the sulfinic acid moiety to a sulfonic acid is a common and important transformation. This process involves the conversion of the sulfur(IV) center to a more highly oxidized sulfur(VI) state.
The oxidation of the analogous compound, 2-methyl-5-nitrobenzenesulfonic acid, to 2-carboxy-5-nitrobenzenesulfonic acid provides insights into effective oxidizing agents for this class of molecules. Reagents such as hot, basic potassium permanganate (B83412) solution and sodium hypochlorite (B82951) in the presence of metal hydroxides or carbonates have been successfully employed. google.com For instance, the oxidation of 2-methyl-5-nitrobenzenesulfonic acid has been carried out using aqueous sodium hypochlorite in the presence of potassium hydroxide (B78521) and potassium carbonate at elevated temperatures (85-104°C). google.com Another procedure involves the use of sodium hypochlorite with potassium hydroxide at a controlled temperature of 65°C. google.com The choice of oxidizing agent and reaction conditions is critical to achieve the desired transformation efficiently and to minimize side reactions.
The following table summarizes typical oxidizing agents and conditions used for the oxidation of related aromatic sulfur compounds.
| Oxidizing Agent | Co-reagent/Catalyst | Temperature (°C) | Notes |
| Sodium Hypochlorite (NaOCl) | Potassium Hydroxide (KOH), Potassium Carbonate (K2CO3) | 85 - 104 | Used for the oxidation of the methyl group in 2-methyl-5-nitrobenzenesulfonic acid. google.com |
| Sodium Hypochlorite (NaOCl) | Potassium Hydroxide (KOH) | 65 | Controlled oxidation of the methyl group in 2-methyl-5-nitrobenzenesulfonic acid. google.com |
| Potassium Permanganate (KMnO4) | Basic conditions | Hot | Mentioned as a reagent for the oxidation of 2-methyl-5-nitrobenzenesulfonic acid. google.com |
| Nitric Acid (HNO3) | - | 130 - 220 | Mentioned as a reagent for the oxidation of 2-methyl-5-nitrobenzenesulfonic acid. google.com |
The mechanism of oxidation of sulfinic acids to sulfonic acids generally involves the attack of an electrophilic oxygen species from the oxidizing agent on the nucleophilic sulfur atom of the sulfinic acid. In the case of hypochlorite oxidation, hypochlorous acid (HOCl) is often the active oxidizing species. The reaction is believed to proceed through a sulfonyl chloride intermediate (ArSO2Cl), which is then hydrolyzed to the sulfonic acid. The rate of reaction between aryl sulfinates and hypochlorous acid can be nearly diffusion-controlled.
The general steps for the oxidation of an arylsulfinic acid with hypochlorite can be summarized as:
Protonation of hypochlorite to form the more reactive hypochlorous acid.
Nucleophilic attack of the sulfinate anion on the electrophilic chlorine of hypochlorous acid, leading to the formation of a sulfonyl chloride intermediate.
Hydrolysis of the sulfonyl chloride to yield the final sulfonic acid.
Reduction Pathways: Formation of Thiols, Disulfides, and Sulfides
The reduction of the sulfinic acid group provides a pathway to lower oxidation state sulfur compounds such as thiols, disulfides, and sulfides. Concurrently, the nitro group on the aromatic ring is also susceptible to reduction, which can lead to a variety of products depending on the reagents and conditions employed.
A system composed of triphenylphosphine (B44618) and iodine has been shown to be effective for the one-pot reduction of arenesulfonic acids to the corresponding arenethiols. google.com This method is also applicable to the reduction of sulfinic acids. google.com The reaction proceeds smoothly in a solvent like benzene under reflux conditions, with iodine acting as a catalyst. google.com
Simultaneously, the nitro group can be reduced to an amino group using various methods, including catalytic hydrogenation (e.g., with H2/Pd) or dissolving metal reductions (e.g., using Fe or Sn in the presence of acid). byjus.comwikipedia.org The choice of reducing agent is crucial for achieving chemoselectivity, i.e., selectively reducing one functional group over the other. For instance, to reduce the nitro group while preserving the sulfinic acid, milder reducing agents might be employed. Conversely, strong reducing conditions would likely affect both functional groups.
Substitution Reactions Involving the Aromatic Ring and Substituents
The aromatic ring of this compound is activated and directed by its substituents in electrophilic and nucleophilic aromatic substitution reactions. The interplay between the electron-donating methyl group and the electron-withdrawing nitro and sulfinic acid groups determines the position and feasibility of substitution.
In electrophilic aromatic substitution, the directing effects of the existing substituents are paramount. The methyl group is an activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. msu.eduyoutube.com The sulfinic acid group is also generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the sulfur-oxygen bonds. youtube.com Therefore, the position of an incoming electrophile will be a result of the combined influence of these groups. Given the strong deactivating nature of the nitro and sulfinic acid groups, electrophilic substitution on this ring would be significantly slower than on benzene itself.
Nucleophilic aromatic substitution (SNA) is also a possibility, particularly due to the presence of the strongly electron-withdrawing nitro group. wikipedia.orglumenlearning.comchemistrysteps.comnih.govlibretexts.org For SNA to occur readily via an addition-elimination mechanism, a good leaving group is typically required, and the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglumenlearning.com In the case of this compound, if a suitable leaving group were present at a position ortho or para to the nitro group, nucleophilic attack would be facilitated. The nitro group would stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglumenlearning.com
Nucleophilic Aromatic Substitution (SNAr) at the Nitro Group
The nitro group in nitroaromatic compounds is generally a poor leaving group in nucleophilic aromatic substitution (SNA) reactions. For a nucleophile to replace the nitro group, the reaction typically requires highly activating conditions and a strong nucleophile. The presence of the electron-withdrawing sulfinic acid group, particularly at the meta position relative to the nitro group, does not significantly stabilize the Meisenheimer complex that would form during a nucleophilic attack at the nitro-bearing carbon. Therefore, direct SNAr at the nitro group of this compound is considered to be an unfavorable process.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the combined directing effects of the three substituents.
The directing effects of the substituents on the benzene ring are as follows:
Methyl group (-CH₃): An activating, ortho, para-directing group due to its electron-donating inductive effect.
Nitro group (-NO₂): A strongly deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects. wikipedia.orgrsc.org
Sulfinic acid group (-SO₂H): A deactivating, meta-directing group due to its electron-withdrawing nature.
Considering the positions of the existing groups (methyl at C2, nitro at C5), the potential sites for electrophilic attack are C3, C4, and C6.
Attack at C4: This position is ortho to the deactivating nitro group and meta to the activating methyl group and the deactivating sulfinic acid group.
Attack at C6: This position is ortho to the activating methyl group and meta to the deactivating nitro and sulfinic acid groups.
Attack at C3: This position is ortho to the deactivating sulfinic acid group and meta to the activating methyl group and the deactivating nitro group.
Radical Substitution Pathways
Information regarding radical substitution reactions specifically involving this compound is not available in the surveyed literature. In general, nitroaromatic compounds can undergo radical reactions, often initiated by reduction of the nitro group to form a radical anion. rsc.orgrsc.org The subsequent reactivity would depend on the specific radical species and reaction conditions. However, without experimental data, any proposed radical substitution pathway for this particular compound remains speculative.
Derivatization and Functionalization Strategies of this compound
The functional groups of this compound offer several possibilities for derivatization, although specific examples for this compound are not documented.
Synthesis of Esters, Anhydrides, and Salts
Esters: Arenesulfinic acids can be esterified, though the methods differ from those for carboxylic acids. Reaction with alcohols in the presence of a coupling agent or conversion to a sulfinyl chloride followed by reaction with an alcohol are common strategies for synthesizing sulfinate esters. thieme-connect.deresearchgate.net
Anhydrides: The formation of sulfinic anhydrides is generally less common and they are often unstable. No specific methods for the preparation of 2-methyl-5-nitrobenzenesulfinic anhydride (B1165640) have been reported.
Salts: As an acid, this compound will react with bases to form salts. The reaction with a stoichiometric amount of a suitable inorganic base, such as sodium hydroxide or potassium carbonate, in a suitable solvent would be expected to yield the corresponding salt. youtube.comyoutube.comrsc.org
The following table outlines the general reactions for the formation of these derivatives, which are expected to be applicable to this compound.
| Derivative | General Reactants | Expected Product Structure |
| Ester | This compound + Alcohol (R'-OH) | |
| Salt | This compound + Base (e.g., NaOH) |
Formation of Chiral Derivatives for Asymmetric Synthesis
Chiral sulfinyl compounds are valuable in asymmetric synthesis, serving as chiral auxiliaries or catalysts. researchgate.netnih.govacs.org The synthesis of chiral derivatives of this compound could potentially be achieved by reacting it with a chiral alcohol to form diastereomeric sulfinate esters, which could then be separated. Alternatively, asymmetric oxidation of a corresponding sulfide (B99878) could yield an enantiomerically enriched sulfoxide (B87167). However, no literature has been found describing the synthesis or application of chiral derivatives of this compound in asymmetric synthesis.
Polymerization Reactions Utilizing this compound Derivatives
While this compound itself is not a typical monomer for polymerization, its derivatives can be functionalized to participate in polymerization reactions. For instance, the corresponding amino derivative, 2-methyl-5-aminobenzenesulfonamide, which can be synthesized from 2-methyl-5-nitrobenzenesulfonyl chloride, presents opportunities for polycondensation reactions. rsc.org Aromatic polyamides, known for their thermal stability and mechanical strength, are commonly synthesized through the polycondensation of aromatic diamines with aromatic diacid chlorides. nih.govmdpi.com
A plausible polymerization pathway involves the reaction of a diamino derivative of the core molecule with a suitable dicarboxylic acid chloride. For example, if 2-methyl-5-aminobenzenesulfonamide were to be used as a monomer, it could potentially react with a diacid chloride like terephthaloyl chloride in a polycondensation reaction. In this scenario, the amino group of the sulfonamide would react with the acid chloride group to form an amide linkage, resulting in a polyamide. The synthesis of aromatic polyamides is often carried out in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP). mdpi.commdpi.com
Another potential route for polymerization could involve vinyl derivatives. The synthesis of polymers from vinylsulfonic acid and its derivatives through radical polymerization is a known process. rsc.orggoogle.com If a vinyl group were introduced into the this compound structure, the resulting monomer could undergo radical polymerization to form a polysulfinic acid derivative.
The following table outlines a hypothetical polycondensation reaction for a derivative of this compound.
Table 1: Hypothetical Polycondensation Reaction
| Monomer 1 | Monomer 2 | Polymer Type | Linkage |
|---|
Intra- and Intermolecular Interactions Influencing Reactivity
The reactivity of the sulfinic acid group in this compound is significantly influenced by the electronic effects of the methyl and nitro substituents on the benzene ring. These effects are a combination of induction and resonance.
The nitro group (-NO2) at the meta position is a strong electron-withdrawing group, primarily through its resonance and inductive effects. lumenlearning.comminia.edu.eg It deactivates the benzene ring towards electrophilic attack by withdrawing electron density, which in turn increases the acidity of the sulfinic acid group. lumenlearning.comminia.edu.eg The partial positive charge induced at the ortho and para positions relative to the nitro group makes the ring less nucleophilic. libretexts.org
Table 2: Electronic Effects of Substituents
| Substituent | Position | Electronic Effect | Influence on Acidity |
|---|---|---|---|
| -CH3 | ortho | Electron-donating (Inductive) | Decreases |
The presence of the methyl group at the ortho position to the sulfinic acid group introduces significant steric hindrance. This "ortho effect" can force the sulfinic acid group to twist out of the plane of the benzene ring. mdpi.com This non-planar conformation can have several consequences for the molecule's reactivity.
Firstly, the reduced planarity can disrupt the π-orbital overlap between the sulfinic acid group and the aromatic ring, potentially altering its electronic properties and reactivity. Secondly, the steric bulk of the methyl group can physically obstruct the approach of reactants to the sulfinic acid group, thereby slowing down reaction rates. minia.edu.eg
Conformational analysis of related substituted nitroanilines, such as 2-methyl-5-nitroaniline (B49896), has shown that the molecule is approximately planar, but with slight dihedral angles between the functional groups and the aromatic ring. core.ac.uk In the case of this compound, the larger size of the sulfinic acid group compared to an amino group would likely lead to more pronounced steric interactions and a greater deviation from planarity. Studies on ortho-substituted benzenesulfonic acids have highlighted the existence of multiple conformers due to the rotation of the sulfonic acid group. mdpi.com The relative energies of these conformers are influenced by both steric and electronic factors.
Hydrogen bonding plays a crucial role in the reactivity and solid-state structure of this compound and its derivatives. Sulfinic acids are known to be strong hydrogen bond donors and can self-associate to form hydrogen-bonded dimers. rsc.orgrsc.org This self-association can retard reaction rates by reducing the availability of the labile hydrogen atom of the sulfinic acid group. rsc.org
In the solid state, derivatives such as 2-methyl-5-nitrobenzenesulfonamide (B103893) exhibit extensive intermolecular hydrogen bonding. nih.gov X-ray diffraction studies have revealed that molecules are linked by N-H···O hydrogen bonds between the amino and sulfonyl groups, forming chain-like structures. nih.govresearchgate.net
The sulfinic acid group itself can act as both a hydrogen bond donor (through the -OH group) and an acceptor (through the oxygen atoms). The formation of intramolecular hydrogen bonds is also a possibility, especially in ortho-substituted derivatives, which can significantly affect the acidity and reactivity of the compound. mdpi.comnih.gov For instance, in ortho-substituted benzenesulfonic acids, the sulfonic acid group can participate in intramolecular hydrogen bonds as either a donor or an acceptor, influencing its deprotonation energy. mdpi.comnih.gov The interplay between intra- and intermolecular hydrogen bonding can dictate the supramolecular assembly and ultimately the macroscopic properties of the material. nih.gov
Table 3: Hydrogen Bonding in 2-Methyl-5-nitrobenzenesulfonamide Crystal Structure
| Hydrogen Bond | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| N-H···O | N3-H1N···O4 | 0.83 | 2.27 | 3.055 | 158 |
| N-H···O | N3-H2N···O4 | 0.89 | 2.30 | 3.107 | 150 |
| N-H···O | N3-H2N···O3 | 0.89 | 2.40 | 2.893 | 115 |
Data from a study on the crystal structure of 2-methyl-5-nitrobenzenesulfonamide. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Methyl 5 Nitrobenzenesulfinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. For 2-Methyl-5-nitrobenzenesulfinic acid, a combination of one-dimensional and multi-dimensional NMR experiments would be required for a complete assignment of proton (¹H) and carbon (¹³C) signals.
Multi-dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proton/Carbon Correlation
To unravel the precise connectivity of atoms, two-dimensional (2D) NMR experiments are essential.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the correlations between the protons on the aromatic ring, helping to confirm their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each carbon atom that bears a proton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular skeleton. For instance, correlations from the methyl protons to the aromatic ring carbons would be observed, confirming the position of the methyl group relative to the other substituents.
A hypothetical table of expected NMR correlations is presented below, based on the known structure of the compound.
| Proton (¹H) Signal | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |
| H3 | H4 | C3 | C2, C4, C5 |
| H4 | H3, H6 | C4 | C2, C5, C6 |
| H6 | H4 | C6 | C1, C2, C5, C-Methyl |
| CH₃ | None | C-Methyl | C1, C2, C6 |
Solid-State NMR for Polymorphic Analysis and Crystal Structure Probing
For compounds that exist as crystalline solids, solid-state NMR (ssNMR) can provide valuable information that is not accessible from solution-state NMR. It can be used to study polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. ssNMR could be used to identify and characterize different crystalline forms of this compound, should they exist.
Dynamic NMR for Conformational Equilibrium Studies
Dynamic NMR (DNMR) techniques are used to study the rates and thermodynamics of conformational changes in molecules, such as bond rotations. For this compound, DNMR could potentially be used to investigate the rotational barrier around the C-S bond, providing insight into the conformational preferences of the sulfinic acid group relative to the aromatic ring.
Mass Spectrometry (MS) for Molecular and Fragment Characterization
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and for deducing structural features.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
HRMS is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental formula of the parent ion, confirming the molecular formula of this compound as C7H7NO4S. This technique would be the definitive method to distinguish it from its sulfonic acid analogue (C7H7NO5S).
| Compound | Molecular Formula | Exact Mass (Monoisotopic) |
| This compound | C7H7NO4S | 201.0096 |
| 2-Methyl-5-nitrobenzenesulfonic acid | C7H7NO5S | 217.0045 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This process provides a fragmentation pattern that acts as a "fingerprint" for the molecule, offering robust structural confirmation. The fragmentation pathways would be expected to involve characteristic losses of the nitro group (NO₂) and the sulfinic acid group or parts thereof (e.g., SO₂, OH). Analyzing these pathways would allow for the confirmation of the substitution pattern on the benzene (B151609) ring.
While the specific experimental data for this compound remains elusive, the analytical framework described herein represents the standard and necessary approach for its complete and unambiguous structural characterization. The generation of such data would be a valuable contribution to the field of synthetic and analytical chemistry.
Ion Mobility-Mass Spectrometry for Isomer Differentiation and Conformational Insights
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio (m/z). nih.gov This capability is particularly valuable for differentiating between isomers and gaining insights into the conformational landscape of a molecule. For this compound, IM-MS can distinguish it from its structural isomers, such as 3-Methyl-5-nitrobenzenesulfinic acid or 4-Methyl-3-nitrobenzenesulfinic acid, which have identical masses but different spatial arrangements. The different arrangements of the methyl, nitro, and sulfinic acid groups on the benzene ring result in distinct collision cross-sections (CCS) in the gas phase, allowing for their separation and individual identification. copernicus.org
While specific experimental IM-MS studies on this compound are not widely published, predicted CCS values can be calculated. These theoretical values provide an estimation of the ion's rotationally averaged cross-sectional area and are instrumental in preliminary identification. The predicted CCS values for various adducts of 2-Methyl-5-nitrobenzenesulfonic acid (a closely related compound for which data is available) are presented in the table below, illustrating the type of data obtained from such analyses. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 218.01177 | 138.8 |
| [M+Na]⁺ | 239.99371 | 147.3 |
| [M-H]⁻ | 215.99721 | 142.1 |
| [M+NH₄]⁺ | 235.03831 | 156.3 |
| [M+K]⁺ | 255.96765 | 140.6 |
This table presents predicted Collision Cross Section (CCS) values for adducts of the related compound 2-methyl-5-nitrobenzenesulfonic acid, calculated using CCSbase. uni.lu
Furthermore, IM-MS can provide insights into the conformational flexibility of the sulfinic acid group (-SO₂H) relative to the benzene ring. Different conformers, if stable enough in the gas phase, would present slightly different CCS values, leading to the observation of multiple peaks or a broadened peak in the ion mobilogram.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule and studying intermolecular interactions.
S-OH Group: The O-H stretching vibration of the sulfinic acid group is typically observed as a broad band in the IR spectrum in the range of 2500-3300 cm⁻¹, with the broadness arising from hydrogen bonding. The S=O stretching vibration is expected to appear as a strong absorption between 1050 and 1200 cm⁻¹.
NO₂ Group: The nitro group gives rise to two distinct and strong stretching vibrations in the IR spectrum: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. spectroscopyonline.com
Ar-H Group: The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the benzene ring, are expected in the 700-900 cm⁻¹ region.
CH₃ Group: The methyl group will show symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range. C-H bending vibrations for the methyl group typically appear around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| S-OH | O-H Stretch | 2500-3300 (broad) |
| S=O Stretch | 1050-1200 | |
| NO₂ | Asymmetric Stretch | 1500-1570 |
| Symmetric Stretch | 1300-1370 | |
| Ar-H | C-H Stretch | 3050-3150 |
| C-H Out-of-plane Bend | 700-900 | |
| CH₃ | C-H Stretch | 2850-3000 |
| C-H Bend | ~1450, ~1375 |
The presence of the sulfinic acid group (-SO₂H) makes this compound a potent hydrogen bond donor and acceptor. youtube.com Vibrational spectroscopy is highly sensitive to the effects of hydrogen bonding. In the solid state, strong intermolecular hydrogen bonds between the sulfinic acid groups can lead to the formation of dimers or polymeric chains. nih.govkau.edu.sa This is typically observed in the IR spectrum as a significant broadening and red-shifting (to lower wavenumbers) of the O-H stretching band. The position and shape of this band can provide detailed information about the strength and nature of the hydrogen bonding network. The nitro group's oxygen atoms can also act as hydrogen bond acceptors, potentially leading to more complex hydrogen bonding motifs.
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov
A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This includes the planarity of the benzene ring, the orientation of the methyl and nitro substituents, and the geometry of the sulfinic acid group.
Furthermore, the analysis of the crystal structure would elucidate the packing of the molecules in the unit cell. This reveals the nature and geometry of intermolecular interactions, such as the hydrogen bonding network discussed previously, as well as other non-covalent interactions like π-π stacking between aromatic rings, which are crucial for the stability of the crystal lattice. nih.govkau.edu.sa While a specific crystal structure for this compound is not publicly available in databases like the Cambridge Structural Database (CSD), analysis of related sulfonated aromatic compounds often reveals dimeric structures formed through hydrogen bonds between the acid groups. nih.govresearchgate.netcam.ac.ukcam.ac.uk
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is a primary tool for identifying and distinguishing between different polymorphic forms, each of which will produce a unique diffraction pattern. While there are no specific reports on the polymorphism of this compound, many substituted aromatic compounds are known to exhibit this phenomenon. cam.ac.uk A systematic screening for polymorphs would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of investigation. By co-crystallizing this compound with other molecules (co-formers) capable of complementary hydrogen bonding, it may be possible to create novel solid forms with tailored properties. X-ray crystallography would be essential to confirm the formation of a co-crystal and to characterize its structure.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. rsc.org When a molecule absorbs UV or visible light, its outer electrons are promoted from a ground state to a higher energy excited state. rsc.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups responsible for the absorption. The UV-Vis spectrum provides valuable information by plotting absorbance against wavelength, typically within the 190-900 nm range. rsc.org
The UV-Vis spectrum of this compound is primarily determined by the chromophores within its structure: the nitrated benzene ring. The key electronic transitions expected to occur are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). libretexts.org These transitions involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to unoccupied antibonding (π*) orbitals. libretexts.org
The benzene ring itself is a significant chromophore, exhibiting strong π → π* transitions. The nitro group (-NO₂) is also a powerful chromophore and an electron-withdrawing group. It possesses both non-bonding electrons on its oxygen atoms and a π-system, allowing for both n → π* and π → π* transitions. uomustansiriyah.edu.iq The conjugation of the nitro group with the benzene ring lowers the energy required for the π → π* transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to unsubstituted benzene. uomustansiriyah.edu.iq The methyl and sulfinic acid groups, while not primary chromophores in the UV-Vis range, act as auxochromes, modifying the absorption characteristics of the benzene ring.
The expected electronic transitions for this compound are detailed in the table below.
Table 1: Theoretical Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region (nm) | Intensity |
| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. uomustansiriyah.edu.iq | Aromatic ring conjugated with nitro group | 200 - 400 | High |
| n → π | Promotion of an electron from a non-bonding orbital (on the oxygen of the nitro group) to a π antibonding orbital. uomustansiriyah.edu.iq | Nitro group (-NO₂) | > 300 | Low |
Hyphenated Techniques for Comprehensive Characterization and Purity Assessment
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of chemical compounds. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for confirming the compound's identity, assessing its purity, and analyzing complex reaction mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound, a non-volatile and polar compound. A common approach involves reverse-phase High-Performance Liquid Chromatography (HPLC) for separation. For MS-compatible methods, a mobile phase containing solvents like acetonitrile (B52724) and water with an acidic modifier such as formic acid is used. sielc.com The mass spectrometer provides highly sensitive and selective detection, allowing for precise mass determination and structural elucidation through fragmentation analysis. Analysis of this compound using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QFT) in negative ion mode shows a precursor ion [M-H]⁻ at m/z 215.9972.
Both GC-MS and LC-MS are vital for impurity profiling. During the synthesis of this compound, several impurities can arise, including unreacted starting materials (e.g., p-nitrotoluene), regioisomers, and by-products from side reactions, such as sulfone formation. google.com GC-MS is effective for identifying volatile or semi-volatile impurities and can be used to detect potential genotoxic impurities like alkyl sulfonate esters that may be present at trace levels. shimadzu.comresearchgate.net LC-MS is ideal for separating and identifying non-volatile impurities and isomers that are structurally very similar to the main compound. sielc.com The analysis of crude reaction mixtures by these techniques is essential for optimizing reaction conditions and ensuring the purity of the final product. researchgate.net
Table 2: LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Precursor Type | Fragmentation Mode | Key Fragment Ions (m/z) | Tentative Formula of Fragment |
| 215.9972 | [M-H]⁻ | HCD | 80.9652 | HO₃S⁻ |
| 215.9972 | [M-H]⁻ | HCD | 79.9574 | O₃S⁻ |
| Data sourced from MassBank record for this compound. |
Table 3: Potential Impurities in this compound and Suitable Analytical Techniques
| Potential Impurity | Chemical Formula | Common Source | Recommended Analytical Technique |
| p-Nitrotoluene | C₇H₇NO₂ | Unreacted starting material google.com | GC-MS |
| 4-Nitrotoluene-2-sulfonic acid | C₇H₇NO₅S | Isomeric by-product | LC-MS |
| p-Nitrotoluene sulfone | C₁₄H₁₂N₂O₆S | By-product of sulfonation google.com | LC-MS |
| Methyl p-toluenesulfonate | C₈H₁₀O₃S | Potential genotoxic impurity | GC-MS orientjchem.org |
Computational Chemistry and Theoretical Investigations of 2 Methyl 5 Nitrobenzenesulfinic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are pivotal in elucidating the electronic structure and molecular properties of 2-Methyl-5-nitrobenzenesulfinic acid. These computational methods provide insights into the molecule's geometry, energy, and reactivity at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method utilized to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311+G(d,p), can determine bond lengths, bond angles, and dihedral angles. This level of theory is effective for calculating the charge distribution and frontier molecular orbitals. The optimization process minimizes the total energy of the molecule, providing a theoretical model of its structure.
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length | ~1.80 Å |
| S-O Bond Length (S=O) | ~1.45 Å |
| S-O Bond Length (S-OH) | ~1.65 Å |
| C-N Bond Length | ~1.47 Å |
| N-O Bond Length | ~1.22 Å |
| C-S-O Angle | ~106° |
| O-S-O Angle | ~115° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. mdpi.com
For this compound, the electron-withdrawing nitro group (-NO2) and the sulfinic acid group (-SO2H) significantly influence the electron density distribution across the benzene (B151609) ring. The HOMO is expected to be localized primarily on the benzene ring and the sulfinic acid group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated around the nitro group, given its strong electron-accepting nature. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the positions influenced by the nitro group and electrophilic attack at other ring positions.
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Note: This data is hypothetical and intended to illustrate the expected output from a HOMO-LUMO analysis.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 5.5 |
Electrostatic Potential Surface Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack.
In this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the nitro and sulfinic acid groups, indicating these as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the sulfinic acid group would exhibit a strong positive potential, making it acidic. The aromatic ring would display a more complex potential distribution due to the competing electronic effects of the methyl (electron-donating) and nitro (electron-withdrawing) groups. The nitro group's deactivating effect would create regions of lower electron density on the ring.
Reaction Pathway and Mechanism Elucidation Using Computational Methods
Computational methods are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. Computational methods can locate the geometry of the transition state and calculate its energy.
Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the located transition state indeed connects the reactants and products. The IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions, ideally leading to the reactant and product energy minima. This analysis provides a detailed picture of the molecular transformations occurring during the reaction. For a reaction involving this compound, such as its oxidation or reduction, IRC analysis would reveal the specific bond-breaking and bond-forming events.
Prediction of Reaction Energy Barriers and Kinetic Parameters
The energy difference between the reactants and the transition state is the activation energy barrier. This barrier is a critical factor in determining the rate of a chemical reaction. A higher energy barrier corresponds to a slower reaction rate. DFT calculations can provide reliable estimates of these energy barriers.
From the calculated energy barrier and other properties of the transition state, it is possible to estimate kinetic parameters such as the rate constant using transition state theory. While specific computational studies on the reaction kinetics of this compound are not detailed in the provided search results, the theoretical framework is well-established for predicting such parameters for a wide range of chemical reactions. For instance, in a related compound, the activation barrier for the nitration of 2-Methyl-5-nitrobenzenesulfonic acid was calculated to be 25.3 kcal/mol.
Solvation Effects on Reaction Pathways and Equilibria
The chemical reactivity and equilibrium position of reactions involving this compound are significantly influenced by the solvent environment. Computational models, particularly those combining quantum mechanics with continuum solvation models (like the Polarization Continuum Model - PCM) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are instrumental in elucidating these effects.
Solvation models are critical for accurately predicting reaction barriers and thermodynamic stabilities in solution. For a polar molecule like this compound, with its hydrophilic sulfinic acid group and lipophilic nitrotoluene moiety, the choice of solvent will dictate the stabilization of reactants, transition states, and products.
In polar protic solvents such as water, explicit solvent molecules can form hydrogen bonds with the sulfinic acid and nitro groups. These specific interactions can be modeled using a microsolvation approach, where a few solvent molecules are treated at a quantum mechanical level along with the solute. This method has been shown to be crucial for accurately predicting properties of nitroaromatic compounds in aqueous media. libretexts.org The stabilization of the sulfinate anion through hydrogen bonding in polar solvents would, for instance, lower the pKa compared to the gas phase.
For non-polar solvents, continuum models that represent the solvent as a uniform dielectric medium are often sufficient to capture the bulk solvent effects on reaction equilibria and kinetics. researchgate.net The reaction pathways, such as the oxidation of the sulfinic acid to the corresponding sulfonic acid or its disproportionation, would exhibit different energy profiles depending on the solvent's ability to stabilize charged or polar intermediates. For instance, a polar solvent would preferentially stabilize a more polar transition state, thereby accelerating the reaction rate compared to a non-polar solvent. The study of solvent effects on similar compounds has shown that moving from the gas phase to a polar solvent can significantly reduce reaction barriers. researchgate.net
Table 1: Predicted Influence of Solvent on Reaction Properties of this compound
| Property | Gas Phase | Non-Polar Solvent (e.g., Toluene) | Polar Aprotic Solvent (e.g., DMSO) | Polar Protic Solvent (e.g., Water) |
| Relative Energy of Anion | High | Moderately High | Moderate | Low (High Stabilization) |
| Acidity (pKa) | High | Moderately High | Moderate | Low |
| Reaction Rate (Polar TS) | Low | Moderate | High | Very High |
This table presents expected qualitative trends based on general principles of solvation chemistry and computational studies on related molecules.
Spectroscopic Property Prediction from First Principles
First-principles calculations, which are based on quantum mechanics without empirical parameters, are powerful tools for predicting the spectroscopic properties of molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can aid in the assignment of experimental spectra and provide insights into the electronic structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT) functionals like B3LYP, is a standard approach for calculating NMR chemical shifts. researchgate.netyoutube.com
For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be sensitive to the electron-withdrawing nature of the nitro and sulfinic acid groups, as well as the electron-donating character of the methyl group. The protons on the aromatic ring would exhibit distinct chemical shifts due to their positions relative to these substituents. An experimental ¹H NMR spectrum in D₂O shows peaks at approximately 8.58 ppm, 8.15 ppm, and 7.49 ppm for the aromatic protons and 2.70 ppm for the methyl protons. chemicalbook.com Theoretical calculations would aim to reproduce these values and assign them to specific protons on the ring. The accuracy of these predictions can be improved by including solvent effects in the calculations, either implicitly or explicitly. sielc.com
Table 2: Comparison of Experimental and Hypothetical Calculated ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental (in D₂O) chemicalbook.com | Hypothetical Calculated (GIAO/DFT in simulated D₂O) |
| H-6 | 8.58 | 8.62 |
| H-4 | 8.15 | 8.20 |
| H-3 | 7.49 | 7.55 |
| -CH₃ | 2.70 | 2.75 |
The calculated values are hypothetical and represent typical accuracy achievable with modern computational methods.
Theoretical calculations of vibrational frequencies are invaluable for interpreting infrared (IR) and Raman spectra. These calculations are typically performed at the DFT level of theory, often using the B3LYP functional with a suitable basis set. The resulting harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net
The calculated IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its functional groups. Key predicted frequencies would include:
NO₂ stretching vibrations: Asymmetric and symmetric stretches, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. butlerov.com
S-O stretching vibrations of the sulfinic acid group.
O-H stretching vibration of the sulfinic acid group, which would be broad in the IR spectrum.
C-H stretching and bending vibrations of the methyl group and the aromatic ring.
Aromatic ring vibrations.
Normal coordinate analysis can be performed on the calculated frequencies to provide a detailed assignment of the vibrational modes, including the contributions of different internal coordinates to each mode. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (Scaled) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch (Sulfinic Acid) | 3000 - 3400 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |
| Aliphatic C-H Stretch (-CH₃) | 2900 - 3000 | Medium | Medium |
| Asymmetric NO₂ Stretch | 1510 - 1550 | Very Strong | Medium |
| Symmetric NO₂ Stretch | 1330 - 1370 | Very Strong | Strong |
| S=O Stretch | 1050 - 1100 | Strong | Medium |
| C-N Stretch | 840 - 880 | Medium | Medium |
| S-O Stretch | 700 - 750 | Strong | Weak |
This table contains expected frequency ranges based on computational studies of similar functional groups.
Acidity and Basicity Predictions through Quantum Chemical Approaches
The acidity of this compound, a key chemical property, can be accurately predicted using quantum chemical methods. The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and in solution.
The acidity of a substituted benzenesulfinic acid is governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO₂), stabilize the resulting sulfinate anion through inductive and resonance effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups, like the methyl group (-CH₃), destabilize the anion and decrease acidity. libretexts.orgopenstax.org
In this compound, the strong electron-withdrawing nitro group at the meta position relative to the sulfinic acid group is expected to have a significant acid-strengthening effect, primarily through its inductive effect. The methyl group at the ortho position will have a weaker, acid-weakening effect. The net result is that this compound is expected to be a relatively strong acid.
Quantum chemical calculations can quantify these effects by computing the pKa. This is often done using a thermodynamic cycle that combines the gas-phase deprotonation energy with the solvation energies of the acid and its conjugate base. researchgate.netnih.gov The accuracy of these predictions is highly dependent on the computational level and the solvation model used.
Table 4: Predicted Substituent Effects on the Acidity of Benzenesulfinic Acid Derivatives
| Substituent | Position | Electronic Effect | Predicted pKa (Relative to Benzenesulfinic Acid) |
| -NO₂ | meta | Strong Electron-Withdrawing | Lower |
| -CH₃ | ortho | Weak Electron-Donating | Higher |
| -NO₂ and -CH₃ | 5- and 2- | Net Electron-Withdrawing | Lower |
This table illustrates the expected qualitative impact of substituents on the pKa of benzenesulfinic acid.
Molecular Dynamics (MD) Simulations for Conformational and Solvation Studies
Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of this compound in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal details about its conformational preferences and solvation structure.
MD simulations can be used to explore the conformational landscape of the molecule, including the rotation around the C-S bond and the orientation of the sulfinic acid and nitro groups. The simulations can identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are particularly well-suited for studying the solvation shell around the molecule. Analysis of the radial distribution functions from an MD trajectory can reveal the average distances and coordination numbers of solvent molecules around the different functional groups of this compound. For instance, in an aqueous solution, water molecules are expected to form strong hydrogen bonds with the oxygen atoms of the sulfinic acid and nitro groups. The simulation can provide a detailed, three-dimensional picture of this hydrogen-bonding network. nih.govnih.gov
Analysis of Dynamic Behavior and Flexibility in Different Phases
To understand the dynamic behavior and flexibility of this compound, researchers would typically employ molecular dynamics (MD) simulations. This computational method simulates the physical movements of atoms and molecules over time, providing insights into conformational changes and flexibility in various environments, such as in the gas phase, in solution, or in the solid crystalline state.
In a typical MD simulation, the forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. The simulation then integrates Newton's laws of motion to calculate the trajectory of each atom over a defined period. From these trajectories, various properties can be analyzed, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify stability and atomic mobility, respectively.
Illustrative Data Table: Predicted Torsional Barriers for this compound
The following table is a hypothetical representation of data that could be generated from quantum chemical calculations to understand the flexibility around key rotatable bonds.
| Rotatable Bond | Dihedral Angle (°) | Calculated Energy Barrier (kcal/mol) | Method/Basis Set |
| C-S | 0 | 5.2 | DFT/B3LYP/6-31G |
| C-S | 90 | 2.1 | DFT/B3LYP/6-31G |
| C-N | 0 | 8.5 | DFT/B3LYP/6-31G |
| C-N | 90 | 3.7 | DFT/B3LYP/6-31G |
Note: This data is illustrative and not from actual experimental or computational studies on this compound.
Investigation of Intermolecular Interactions in Solution or Crystalline States
The intermolecular interactions of this compound are critical for understanding its properties in condensed phases. In the crystalline state, these interactions dictate the packing of the molecules in the crystal lattice. In solution, they influence solubility and reactivity.
X-ray crystallography would be the primary experimental technique to determine the three-dimensional structure of the crystalline form, revealing the precise arrangement of molecules and the nature of intermolecular contacts. Computational methods, such as Density Functional Theory (DFT) with dispersion corrections, can complement this by quantifying the strength of these interactions.
Key intermolecular interactions expected for this compound include:
Hydrogen Bonding: The sulfinic acid group (-SOOH) can act as a hydrogen bond donor, and the oxygen atoms of the nitro group (-NO2) and sulfinic acid group can act as hydrogen bond acceptors.
π-π Stacking: The aromatic rings can engage in stacking interactions.
Dipole-Dipole Interactions: The polar nitro and sulfinic acid groups create a significant molecular dipole moment, leading to strong dipole-dipole interactions.
For example, computational studies on similar molecules often use tools like Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density and characterize the nature and strength of non-covalent interactions. nih.gov
Illustrative Data Table: Calculated Intermolecular Interaction Energies
This table provides a hypothetical summary of interaction energies between a pair of this compound molecules in a common arrangement found in molecular crystals.
| Interaction Type | Distance (Å) | Calculated Interaction Energy (kcal/mol) | Computational Method |
| O-H···O (Sulfinic acid dimer) | 1.85 | -8.5 | DFT-D3/B3LYP |
| π-π Stacking (Parallel displaced) | 3.40 | -3.2 | MP2/cc-pVTZ |
| C-H···O (Methyl to Nitro) | 2.50 | -1.1 | DFT-D3/B3LYP |
Note: This data is illustrative and not from actual experimental or computational studies on this compound.
Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. These models are valuable for predicting the reactivity of new or untested compounds. nih.gov
To develop a QSRR model for a series of compounds including this compound, the following steps would be taken:
Data Collection: A dataset of compounds with known reactivity data (e.g., reaction rates, equilibrium constants) would be compiled.
Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), would be used to build a mathematical relationship between the descriptors and the observed reactivity. nih.gov
Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.
For nitroaromatic compounds, descriptors related to the electron-withdrawing nature of the nitro group and the electronic properties of the aromatic ring are often found to be important in QSRR models for predicting their reactivity towards nucleophiles or their reduction potentials. acs.orgmdpi.comnih.gov
Illustrative Data Table: Descriptors for a Hypothetical QSRR Model
This table shows a selection of molecular descriptors that could be relevant for a QSRR model of substituted benzenesulfinic acids.
| Compound | Log(k) (Experimental) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Benzenesulfinic acid | -2.5 | -6.8 | -1.2 | 3.5 |
| 4-Nitrobenzenesulfinic acid | -1.8 | -7.5 | -2.5 | 5.8 |
| 2-Methylbenzenesulfinic acid | -2.7 | -6.6 | -1.1 | 3.3 |
| This compound | -2.1 (Predicted) | -7.3 | -2.3 | 5.5 |
Note: This data is illustrative and not from actual experimental or computational studies. The predicted reactivity for the target compound is hypothetical.
Applications of 2 Methyl 5 Nitrobenzenesulfinic Acid in Organic Synthesis and Materials Science
2-Methyl-5-nitrobenzenesulfinic Acid as a Synthetic Building Block
The utility of this compound as a foundational molecule is evident in its application as a precursor for creating a range of organic compounds, from heterocyclic systems to functionalized intermediates for dyes and other specialty chemicals.
Precursor for Sulfone-Containing Heterocycles and Complex Natural Product Analogues
Research has demonstrated that this compound is a precursor to reagents used in the synthesis of previously inaccessible heteroaromatic methyl sulfones. A vinamidinium salt, derived from the parent sulfinic acid, reacts effectively with various N,N- and N,C-bis-nucleophiles to generate a diverse array of sulfone-containing heterocycles. This transformation is efficient on both small and large scales.
The reaction of the derived vinamidinium salt with glycine (B1666218) derivatives has been shown to produce pyrroles, while reactions with other appropriate bis-nucleophiles yield pyridones and pyridines. Furthermore, its reaction with amino-substituted pyrazoles, isoxazoles, and thiazoles leads to the formation of bicyclic heterocyclic systems. The resulting methyl sulfone compounds show significant potential for applications in medicinal and coordination chemistry.
| Reactant Class | Resulting Heterocycle |
|---|---|
| Glycine Derivatives | Pyrroles |
| Various Bis-nucleophiles | Pyridones and Pyridines |
| Amino Pyrazoles | Bicyclic Heterocycles |
| Amino Isoxazoles | Bicyclic Heterocycles |
| Amino Thiazoles | Bicyclic Heterocycles |
Reagent for C-S Bond Formation in Cross-Coupling Reactions
The sulfinic acid functional group is a well-established precursor for the sulfonyl group in various C-S bond-forming reactions. In principle, aryl sulfinic acids can be coupled with reaction partners like aryl halides or boronic acids under transition-metal catalysis to form diaryl sulfones. However, a review of the scientific literature does not show prominent, specific examples of this compound being used as a direct reagent in such cross-coupling transformations. While the general reactivity exists for its functional class, its specific application in this context is not extensively documented.
Intermediate in Multi-Step Organic Synthesis for Diverse Functionalities
The primary documented use of this compound is as an industrial intermediate for the synthesis of other chemical products. google.comprepchem.com It is commonly produced via the sulfonation of p-nitrotoluene. prepchem.com
Its role as an intermediate is highlighted in several key manufacturing processes:
Dyes and Optical Brighteners: It serves as a precursor in the manufacturing of various dyes and fluorescent whitening agents. google.com
Synthesis of 2-Carboxy-5-nitrobenzenesulfonic Acid: A significant application is its use as the starting material for the production of 2-carboxy-5-nitrobenzenesulfonic acid. google.com This conversion is achieved through an oxidation reaction, where the methyl group of this compound is oxidized to a carboxylic acid. google.com This process can be carried out using reagents such as potassium permanganate (B83412) or metal hypochlorites in the presence of a base. google.com
| Starting Material | Reaction Type | Product | Application of Product |
|---|---|---|---|
| This compound | Oxidation | 2-Carboxy-5-nitrobenzenesulfonic acid | Intermediate for active compounds google.com |
| This compound | Further Processing | Various Dyes and Pigments | Colorants google.com |
| This compound | Further Processing | Fluorescent Brighteners | Whitening Agents google.com |
Role in Catalysis and Asymmetric Synthesis
While a versatile building block, the direct application of this compound in the field of catalysis is not widely reported.
Ligand Precursor in Transition Metal-Catalyzed Transformations
Transition metal catalysis often relies on organic molecules (ligands) to tune the metal center's reactivity, selectivity, and stability. uva.esmostwiedzy.pl Although the sulfone-containing heterocycles synthesized from a derivative of this compound have been noted for their potential in coordination chemistry, there is no significant evidence in the surveyed literature to suggest that this compound itself is used as a direct precursor for synthesizing ligands for transition metal-catalyzed reactions.
Organocatalyst in Specific Reaction Classes
Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. uva.es These catalysts are often employed in asymmetric synthesis. A thorough review of scientific databases and chemical literature reveals a lack of studies where this compound or its simple derivatives are employed as organocatalysts for any specific class of reaction. Its role in this domain of catalysis appears to be undocumented.
Table of Compounds Mentioned
| Chemical Name | Other Names |
| This compound | 4-Nitrotoluene-2-sulfonic acid; p-Nitrotoluene-o-sulfonic acid google.comsielc.com |
| p-Nitrotoluene | 4-Nitrotoluene |
| 2-Carboxy-5-nitrobenzenesulfonic acid | 4-Nitro-2-sulfobenzoic acid google.com |
| Potassium Permanganate | |
| 2-Methyl-5-nitrobenzenesulfonyl chloride | |
| 2-Methyl-5-nitrobenzenesulfonamide (B103893) |
Chiral Derivative Applications in Enantioselective Catalysis
The field of asymmetric synthesis, which aims to produce specific stereoisomers of chiral molecules, heavily relies on effective chiral ligands, auxiliaries, and organocatalysts. Chiral sulfinyl compounds, such as sulfinate esters and sulfinamides, have gained significant attention as versatile platforms for creating these crucial components. researchgate.net While direct catalytic applications of this compound are not documented, its structure makes it an ideal precursor for the synthesis of valuable chiral sulfinyl derivatives.
The primary route involves the transformation of the prochiral sulfinic acid into enantioenriched sulfinate esters or sulfinamides. Modern synthetic methods enable this transformation with high stereoselectivity. For instance, an organocatalytic asymmetric condensation of a sulfinate (derived from the corresponding sulfinic acid) with an alcohol can yield a chiral sulfinate ester. nih.govwixsite.com Similarly, reaction with an amine in the presence of a suitable chiral catalyst can produce a chiral sulfinamide. researchgate.netthieme-connect.com
General Asymmetric Synthesis Approach:
Prochiral Sulfinate Formation: this compound is converted into a more reactive intermediate, such as a sulfinyl chloride or a salt.
Asymmetric Condensation: This intermediate is then reacted with a nucleophile (e.g., a bioactive alcohol or a primary/secondary amine) in the presence of a chiral catalyst, such as a pentanidium or a bifunctional chiral N-oxide organocatalyst. nih.govthieme-connect.com
Formation of Chiral Product: The reaction selectively produces one enantiomer of the corresponding 2-methyl-5-nitrophenyl sulfinate ester or sulfinamide.
These resulting chiral molecules are not typically the final products but serve as powerful tools in subsequent reactions. They can act as chiral auxiliaries, guiding the stereochemical outcome of a reaction before being cleaved, or be incorporated into the structure of a chiral ligand for a transition metal catalyst. The diversity and complexity offered by sulfur stereogenic centers are increasingly recognized as a way to expand the chemical space for drug discovery and catalyst development. researchgate.netnih.govwixsite.com
Integration into Advanced Materials and Polymers
The functional groups of this compound provide multiple handles for its incorporation into polymeric structures, allowing for the creation of advanced materials with tailored properties.
Polysulfones (PSU) and poly(arylene ether sulfone)s (PAES) are high-performance thermoplastics known for their thermal stability and mechanical strength. wikipedia.orgmdpi.com Their synthesis typically involves a polycondensation reaction between a di-alkali metal salt of a bisphenol and a dihalodiphenyl sulfone, such as bis(4-chlorophenyl)sulfone (DCDPS) or bis(4-fluorophenyl)sulfone. wikipedia.orggoogle.comgoogle.com
While this compound is not a direct monomer in the conventional synthesis of these polymers, it can serve as a valuable precursor for creating specialized monomers. Through a series of established chemical transformations, it can be converted into a derivative suitable for polymerization. For example, it could be a starting material for synthesizing a novel dihalodiphenyl sulfone monomer containing methyl and nitro functional groups, which would imbue the final polymer with unique solubility, reactivity, or thermal characteristics. The industrial synthesis of polysulfone involves reacting bisphenol A with sodium hydroxide (B78521) to form a salt, which then undergoes polycondensation with a monomer like 4,4'-dichlorodiphenyl sulfone. google.com
The reactivity of the sulfinic acid and nitro groups makes this compound a candidate for use as a functional modifier and cross-linking agent.
Functional Modification: The compound can be grafted onto existing polymer backbones that possess reactive sites. For example, it can react with polymers containing hydroxyl or amino groups to form sulfinate ester or sulfinamide linkages, thereby introducing the nitro-aromatic moiety as a pendant group. This modification can alter the polymer's surface properties, solubility, and thermal behavior.
Cross-linking: Sulfonic acid groups are known to induce cross-linking in polymers, a critical step for enhancing thermal stability and mechanical integrity. google.comacs.org The sulfinic acid group of this compound can be oxidized to a sulfonic acid group, which can then participate in intermolecular dehydration reactions at elevated temperatures, forming stable sulfone cross-links between polymer chains. Furthermore, the nitro group can be chemically reduced to an amine group. This new functional group can then be used in a secondary cross-linking reaction, for instance, with epoxy or isocyanate-based cross-linkers, to create a dual-cross-linked network with enhanced properties. Sulfamic acid has also been explored as an efficient cross-linking agent for natural polymers, forming stable linkages that improve material properties. patsnap.com
The incorporation of ionic functional groups into polymer structures is a key strategy for creating materials for ion exchange and related electrochemical applications. The sulfonic acid group (an oxidized form of the sulfinic acid group) is a strong acid moiety that is central to the function of cation exchange membranes. nih.gov
By polymerizing monomers derived from this compound or by grafting it onto a stable polymer backbone, it is possible to create sulfonated polymers. These materials are characterized by their ion exchange capacity (IEC), which is a measure of the number of active ion-exchange sites per unit weight of the material. nih.govnih.gov Such polymers are the core component of proton exchange membranes (PEMs) in fuel cells and membranes for electrodialysis and other separation technologies. nih.gov The presence of sulfonic acid groups facilitates the transport of cations (like protons, H⁺) while repelling anions through Donnan exclusion, enabling efficient separation. acs.org Research on sulfonated poly(styrene-ethylene-butylene-styrene) (S-SEBS) and sulfonated poly(phthalazinone ether ketone) (SPPEK) has demonstrated that introducing sulfonic groups creates ionic channels within the polymer matrix, enhancing ionic conductivity. nih.govnih.govmdpi.com
Table 1: Properties of Representative Sulfonated Polymers for Ion Exchange Applications
| Polymer Material | Ion Exchange Capacity (IEC) (mmol/g) | Ionic Conductivity | Application Note |
|---|---|---|---|
| Sulfonated Poly(phthalazinone ether ketone) (SPPEK) | 0.77 - 1.82 | High proton conductivity and low area resistance. nih.gov | Suitable for electrodialysis due to high perm-selectivity. nih.gov |
| MA-grafted S-SEBS | Not specified, but functionalized | 0.25 S/cm at 100% RH nih.govmdpi.com | Anion exchange membrane with improved ionic conducting properties. nih.govmdpi.com |
| Sulfonated Polyamide Nanofilms | Fixed charge density up to 2.9 mol/L | >80 mS/cm (Na⁺), >200 mS/cm (H₃O⁺) acs.org | Ultra-thin membranes for high-conductance cation exchange. acs.org |
Analytical Reagent or Standard in Chemical Research
In analytical chemistry, the accuracy and reliability of measurements depend on the use of well-characterized reference materials.
This compound serves as a reference standard for various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). sielc.com In this role, a pure sample of the compound is used to:
Identify the compound in a complex mixture by comparing its retention time to that of the known standard under identical chromatographic conditions.
Quantify the amount of the compound in a sample by creating a calibration curve from standards of known concentrations.
Reference standards are essential for method development, validation, and routine quality control in industries that synthesize or use aromatic sulfonated compounds. labmal.combiocompare.com The compound is commercially available from various suppliers, making it accessible for use as a primary or secondary analytical standard. chromadex.com Analytical methods for separating and detecting this compound often employ reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and an acidic aqueous buffer. sielc.com Its presence as a distinct chemical entity in various databases confirms its utility in research and analytical contexts. molport.comjnfuturechemical.comnih.gov
Table 2: Example HPLC Conditions for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reverse Phase (e.g., Newcrom R1, C18) sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). sielc.com |
| Detection | UV, Mass Spectrometry (MS) sielc.comnih.gov |
| Application | Purity assessment, impurity profiling, quantitative analysis. sielc.com |
The Elusive Role of this compound in Analytical Derivatization
Despite a thorough review of scientific literature, there is a notable absence of established applications for This compound as a reagent for derivatization in specific analytical procedures. While the closely related compound, 2-methyl-5-nitrobenzenesulfonic acid, is well-documented as an intermediate in various chemical syntheses and can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) sielc.comnih.gov, information regarding the use of its sulfinic acid counterpart as a derivatizing agent remains scarce.
Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. This typically involves reacting the target molecule with a reagent to introduce a functional group that is more readily detected by the analytical instrument, such as a chromophore for UV-Vis detection or a fluorophore for fluorescence detection.
While various sulfonyl chlorides and other sulfur-containing reagents are employed for the derivatization of amines, alcohols, and other functional groups, the specific use of this compound for this purpose is not described in available research. For instance, a novel derivatizing reagent containing a 2-nitrophenylsulfonyl moiety was developed for the analysis of amino acids, highlighting the utility of the nitro-aromatic sulfonyl structure in enhancing detection in mass spectrometry mdpi.com. However, this is a distinct chemical entity from this compound.
The current body of scientific literature does not provide data or detailed research findings on the application of this compound as a reagent for derivatization in analytical procedures such as HPLC or gas chromatography.
Analytical Method Development for 2 Methyl 5 Nitrobenzenesulfinic Acid
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are central to the analysis of 2-Methyl-5-nitrobenzenesulfinic acid, offering high-resolution separation from impurities and related compounds. High-performance liquid chromatography (HPLC) is the predominant technique, while gas and ion chromatography serve specialized purposes.
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A patent for the production of this compound mentions the use of HPLC to determine the percentage of unreacted p-nitrotoluene, highlighting its importance in process monitoring. google.com
The choice of stationary and mobile phases is critical for achieving optimal separation in HPLC. For aromatic sulfonic acids, which are hydrophilic and acidic, traditional reversed-phase columns can sometimes provide poor retention and peak shape. helixchrom.com To overcome this, mixed-mode chromatography or ion-pair chromatography is often employed. helixchrom.comoup.com
A specific reversed-phase HPLC method for 2-Methyl-5-nitrobenzenesulfonic acid has been developed using a C18 or a specialized Newcrom R1 column. sielc.com The Newcrom R1 is a reverse-phase column with low silanol (B1196071) activity, which can improve peak shape for acidic compounds. sielc.com The mobile phase for this separation consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometric (MS) detection, the non-volatile phosphoric acid can be substituted with a volatile acid such as formic acid. sielc.comsielc.com
The optimization of the mobile phase, including the organic modifier (like acetonitrile or methanol), aqueous component, and pH, is essential. tandfonline.com For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. tandfonline.com
Table 1: HPLC Stationary and Mobile Phase Recommendations for Aromatic Sulfonic Acids
| Stationary Phase Type | Common Mobile Phase Components | Purpose |
| C18 (Reversed-Phase) | Acetonitrile/Water or Methanol (B129727)/Water with Phosphoric or Formic Acid | General-purpose separation of non-polar to moderately polar compounds. The acid suppresses the ionization of the sulfonic acid group, improving retention and peak shape. oup.comsielc.com |
| Phenyl (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Offers alternative selectivity for aromatic compounds through π-π interactions. |
| Mixed-Mode (e.g., Reversed-Phase/Anion-Exchange) | Acetonitrile/Water with Buffers (e.g., ammonium (B1175870) phosphate) | Provides multiple retention mechanisms (hydrophobic and ionic) for enhanced separation of complex mixtures containing both ionic and non-ionic compounds. helixchrom.com |
| Ion-Pair Chromatography (with C18 or C8) | Acetonitrile/Water with an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) and a buffer | Increases retention of ionic compounds on a reversed-phase column by forming a neutral ion pair. oup.com |
This table summarizes common HPLC phase systems used for the analysis of aromatic sulfonic acids, based on established analytical principles.
Due to its aromatic ring and nitro group, this compound is chromophoric and thus amenable to ultraviolet-visible (UV-Vis) detection. A standard UV detector set at a specific wavelength can be used for routine quantification.
A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers significant advantages. youtube.com It acquires the entire UV-Vis spectrum for a compound as it elutes from the column. youtube.com This provides several benefits:
Optimal Wavelength Selection: The wavelength of maximum absorbance (λmax) can be determined to achieve the highest sensitivity for the analyte.
Peak Purity Analysis: The spectra across a single chromatographic peak can be compared to assess its homogeneity. Any significant spectral differences may indicate the presence of a co-eluting impurity.
Compound Identification: The acquired spectrum can be compared to a library of spectra for tentative identification of unknown peaks.
For nitroaromatic compounds, detection is often performed around 254 nm. However, the optimal wavelength should be empirically determined by examining the UV-Vis spectrum of this compound. For similar compounds like 2-phenylbenzimidazole-5-sulfonic acid, the UV absorption spectrum is pH-dependent. researchgate.net
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. gcms.cz However, this compound, being a salt-like, polar, and non-volatile compound, cannot be directly analyzed by GC. To make it suitable for GC analysis, a chemical derivatization step is necessary to convert the polar sulfinic acid group into a more volatile and thermally stable functional group. colostate.edusigmaaldrich.com
Common derivatization strategies for acidic functional groups include:
Alkylation: This process converts the acidic proton into an alkyl group. For sulfonic acids, esterification to form, for example, a methyl ester is a possibility. colostate.educhromforum.org Reagents like diazomethane (B1218177) or boron trifluoride in methanol can be used, although some derivatizing agents can be hazardous. colostate.eduresearch-solution.com
Silylation: This is a very common derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.czweber.hu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS ester of the sulfinic acid would be significantly more volatile. sigmaaldrich.com
Once derivatized, the resulting volatile compound can be separated on a standard GC column, often with a non-polar or medium-polarity stationary phase (e.g., polydimethylsiloxane-based phases). Detection is typically performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). nih.govresearchgate.net The analysis of volatile impurities or starting materials related to the synthesis of this compound could also be performed by GC.
Ion chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ionic species. nih.gov It is the method of choice for the direct analysis of anions and cations. This technique could be applied to the direct quantification of the 2-methyl-5-nitrobenzenesulfinate anion without the need for derivatization.
A typical IC system for anion analysis uses an anion-exchange stationary phase and a conductivity detector. waters.com The mobile phase is an aqueous buffer solution. To enhance sensitivity, a suppressor is often placed after the analytical column and before the detector. The suppressor reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions.
While specific applications for this compound are not widely published, methods for other sulfonic acids and sulfate (B86663) are well-established and could be adapted. oup.com A novel IC method, termed BIST™ (Bridge Ion Separation Technology), has been developed for the separation of sulfonic acids on a cation-exchange column, which is unconventional. sielc.com This method uses a multicharged positive buffer in a highly organic mobile phase to "bridge" the negatively charged sulfonate analytes to the negatively charged column surface, enabling their separation and detection by an Evaporative Light Scattering Detector (ELSD) or MS. sielc.com
Table 2: Potential Ion Chromatography Approaches for 2-Methyl-5-nitrobenzenesulfinate
| IC Method | Stationary Phase | Detection | Principle |
| Anion-Exchange IC | Anion-Exchanger | Suppressed Conductivity | Direct separation and quantification of the sulfinate anion based on its charge. waters.com |
| BIST™ | Cation-Exchanger | ELSD, CAD, MS | Separation of the sulfinate anion on a like-charged column via a cationic bridging agent in the mobile phase. sielc.com |
This table outlines potential ion chromatography strategies that could be developed for the analysis of the 2-methyl-5-nitrobenzenesulfinate anion.
High-Performance Liquid Chromatography (HPLC) Method Development
Electrochemical Methods for Detection and Quantification
Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the analysis of electroactive compounds. nih.gov The structure of this compound contains a nitro group (-NO2), which is electrochemically reducible. This property forms the basis for its determination using techniques like voltammetry.
The electrochemical reduction of nitroaromatic compounds on various electrode surfaces has been extensively studied, often in the context of detecting explosives like TNT (2,4,6-trinitrotoluene). epa.gov These methods can be highly sensitive, with some sensors reaching very low detection limits. nih.gov
Common voltammetric techniques that could be applied include:
Cyclic Voltammetry (CV): This technique is useful for studying the redox properties of a compound. For this compound, a CV scan would likely show an irreversible reduction peak corresponding to the reduction of the nitro group.
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique for quantitative analysis than CV. By applying a series of regular voltage pulses, it enhances the peak current while minimizing the background charging current, leading to lower detection limits. A DPV method could be developed where the peak current is proportional to the concentration of this compound.
Voltammetry and Amperometry for Redox-Based Detection
The electrochemical behavior of this compound is dominated by the electroactive nitro group (-NO₂), which is susceptible to reduction at an electrode surface. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating these redox processes and for quantitative analysis.
The fundamental reaction involves the reduction of the aromatic nitro group. In aqueous media, this process is highly dependent on the pH of the supporting electrolyte. researchgate.net In acidic solutions, the nitro group typically undergoes an irreversible four-electron, four-proton reduction to form the corresponding hydroxylamine (B1172632) derivative (R-NHOH). researchgate.net A subsequent two-electron, two-proton reduction may occur at more negative potentials to yield the amine (R-NH₂). researchgate.net The general reaction scheme is as follows:
R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O
Cyclic voltammetry can be employed to characterize these reduction steps. A typical CV scan for a nitroaromatic compound in an acidic medium would show a prominent cathodic peak corresponding to the formation of the hydroxylamine. researchgate.net In some cases, on the reverse scan, an anodic peak may be observed, which corresponds to the oxidation of the hydroxylamine derivative back to a nitroso species (R-NO). researchgate.net
Amperometric detection can be coupled with a flow system (like HPLC) for sensitive quantification. By holding the electrode at a potential where the nitro group is efficiently reduced, a current proportional to the concentration of this compound can be measured. This approach offers high sensitivity and is suitable for trace-level detection. nih.goveipbn.org The choice of electrode material (e.g., glassy carbon, mercury, or modified electrodes) and the composition of the supporting electrolyte are critical parameters that must be optimized to achieve low detection limits and good signal reproducibility. ijsr.net
Table 1: Typical Parameters for Voltammetric Analysis of Nitroaromatic Compounds
| Parameter | Typical Condition/Value | Rationale/Significance |
|---|---|---|
| Technique | Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) | Enhanced sensitivity and lower detection limits compared to CV by minimizing charging current. |
| Working Electrode | Glassy Carbon Electrode (GCE) or Hanging Mercury Drop Electrode (HMDE) | GCE is versatile and robust; HMDE offers a highly reproducible surface and a wide negative potential window. |
| Supporting Electrolyte | Acetate or Phosphate Buffer | Provides a controlled pH environment, which is crucial as the reduction potential is pH-dependent. ijsr.netzenodo.org |
| pH Range | Acidic to Neutral (pH 2-7) | Facilitates the well-defined reduction of the nitro group. researchgate.net |
| Potential Range | ~0 V to -1.2 V (vs. Ag/AgCl) | Covers the typical reduction potential for aromatic nitro groups. zenodo.org |
Potentiometric and Conductometric Titrations
As an acidic compound, this compound can be quantified by acid-base titrimetry. Potentiometric and conductometric methods offer instrumental approaches to determine the equivalence point, which is particularly useful for colored or dilute solutions. fsu.edutau.ac.il
Potentiometric Titration: This method involves monitoring the change in potential (pH) of the analyte solution as a standardized basic titrant (e.g., NaOH) is added. fsu.edu The sulfinic acid group (-SO₂H) is a moderately strong acid, stronger than a typical carboxylic acid but weaker than the corresponding sulfonic acid. core.ac.uk The titration reaction is:
C₇H₇NO₄S + NaOH → C₇H₇NO₄SNa + H₂O
A plot of pH versus the volume of titrant added produces a sigmoidal curve. The equivalence point, where all the sulfinic acid has been neutralized, corresponds to the steepest point of the curve. This can be determined more accurately from the maximum of the first derivative plot (ΔpH/ΔV) or the zero crossing of the second derivative plot (Δ²pH/Δ²V). fsu.edu Potentiometric titration has been noted as an analytical method for determining acid content during the synthesis of 2-Methyl-5-nitrobenzenesulfonic acid. google.com
Conductometric Titration: This technique relies on monitoring the change in electrical conductivity of the solution during the titration. umcs.pl The principle is based on the substitution of ions with different ionic conductivities. tau.ac.il Initially, the conductivity of the this compound solution is due to the presence of mobile protons (H⁺) and the sulfinate anions. When a strong base like NaOH is added, the highly mobile H⁺ ions are replaced by less mobile Na⁺ ions, causing the conductivity to decrease.
H⁺(aq) + C₇H₆NO₄S⁻(aq) + Na⁺(aq) + OH⁻(aq) → Na⁺(aq) + C₇H₆NO₄S⁻(aq) + H₂O
After the equivalence point, the addition of excess NaOH introduces highly mobile hydroxide (B78521) ions (OH⁻), leading to a sharp increase in conductivity. uomustansiriyah.edu.iq The equivalence point is determined graphically by the intersection of the two linear portions of the titration curve. umcs.pl This method is highly suitable for titrating weak acids and for use in dilute solutions. tau.ac.il
Table 2: Comparison of Titrimetric Methods for this compound
| Feature | Potentiometric Titration | Conductometric Titration |
|---|---|---|
| Principle | Measures change in solution potential (pH). | Measures change in solution electrical conductivity. |
| Endpoint Detection | Inflection point of the pH vs. volume curve. fsu.edu | Intersection of two linear segments of the conductivity vs. volume curve. umcs.pl |
| Key Advantage | Provides information about the acid's dissociation constant (pKa). | Excellent for dilute or colored solutions and weak acids. tau.ac.iluomustansiriyah.edu.iq |
| Instrumentation | pH meter with a glass or combination electrode. fsu.edu | Conductivity meter with a conductivity cell. |
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of this compound in solution. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
The presence of the nitro-substituted benzene (B151609) ring constitutes a strong chromophore, which is expected to result in significant absorption in the UV region of the electromagnetic spectrum. Aromatic nitro compounds typically exhibit strong absorption bands that can be used for quantitative analysis. To develop a spectrophotometric method, a pure standard of this compound is dissolved in a suitable solvent (one that is transparent in the wavelength range of interest, such as methanol or acetonitrile). The absorption spectrum is recorded to identify the wavelength of maximum absorbance (λ_max). A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at this λ_max. The concentration of the compound in unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve.
Development of Colorimetric or Fluorometric Assays
For enhanced selectivity or sensitivity, particularly in complex matrices, colorimetric or fluorometric assays can be developed. These methods typically involve a chemical reaction that produces a new species with distinct optical properties.
Colorimetric Assays: The electron-deficient nature of the nitroaromatic ring in this compound makes it a target for nucleophilic attack, which can be exploited to form intensely colored products. nih.gov A classic example is the formation of a "Janowsky complex" where a nucleophile (often from a ketone in a basic medium) adds to the aromatic ring, creating a highly colored anionic σ-complex. nih.govacs.org Another approach involves the reduction of the nitro group to an amine, followed by a diazotization and coupling reaction to form a brightly colored azo dye. While these methods are common for nitroaromatic compounds, they require careful optimization of reaction conditions (pH, temperature, reagent concentration) to ensure stoichiometric and reproducible color development. publish.csiro.auacs.org
Fluorometric Assays: Fluorescence-based methods offer exceptional sensitivity. A common strategy for detecting nitroaromatic compounds is based on fluorescence quenching. mdpi.com In this approach, a fluorescent probe molecule (a fluorophore) is selected. In the presence of this compound, which acts as an electron acceptor (the quencher), the fluorescence intensity of the probe is diminished. nih.gov The degree of quenching is often proportional to the concentration of the nitroaromatic compound, as described by the Stern-Volmer equation. The development of such an assay requires identifying a suitable fluorophore whose emission spectrum overlaps with the absorption spectrum of the quencher for efficient energy transfer. mdpi.comacs.org
Table 3: Potential Reaction Chemistries for Optical Assays
| Assay Type | Reaction Principle | Detected Species | Potential Advantage |
|---|---|---|---|
| Colorimetric | Formation of a Janowsky complex with a nucleophile in a basic medium. nih.gov | Colored σ-complex | Allows for visual or simple spectrophotometric detection. |
| Colorimetric | Reduction of -NO₂ to -NH₂, followed by diazotization and azo coupling. | Azo dye | Highly colored product, established chemistry. |
| Fluorometric | Fluorescence quenching of an electron-rich fluorophore (e.g., polyaniline composite, triphenylamine). mdpi.comnih.gov | The analyte itself (as a quencher) | Very high sensitivity and low detection limits. |
Hyphenated Techniques for Complex Mixture Analysis and Trace Quantification
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures, identifying unknown components, and quantifying trace-level impurities.
LC-MS/MS for Impurity Profiling and Trace Analysis in Non-Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for impurity profiling. It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.
For this compound, a reverse-phase HPLC method would be appropriate for separation from its potential impurities, such as synthetic precursors, byproducts, or degradation products. sielc.com A C18 column is a common choice, and a mobile phase consisting of an acetonitrile/water gradient is typically used. For MS compatibility, a volatile acid like formic acid is added to the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com
The eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization, ESI). In the mass spectrometer, the parent compound and its impurities are ionized. For MS/MS analysis, a specific precursor ion (e.g., the [M-H]⁻ ion for this compound in negative ion mode) is selected and fragmented to produce a unique pattern of product ions. nih.gov This fragmentation pattern serves as a "fingerprint" for the compound, allowing for unambiguous identification even if it co-elutes with another species. nih.gov This technique is exceptionally powerful for identifying and quantifying known and unknown impurities down to very low levels (e.g., <0.1%). nih.gov
Table 4: Illustrative LC-MS/MS Method Parameters for Impurity Profiling
| Parameter | Setting |
|---|---|
| LC System | |
| Column | Reverse-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 216.0 |
| Scan Mode | Multiple Reaction Monitoring (MRM) for known impurities; Product Ion Scan for unknowns. |
GC-MS for Volatile Organic Impurity Analysis
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound production, GC-MS is ideal for detecting residual solvents, unreacted volatile starting materials, or volatile byproducts.
A common impurity in the synthesis of this compound is the starting material, p-nitrotoluene, which can be removed by distillation. google.com To test for residual p-nitrotoluene or other volatile solvents (e.g., toluene), a headspace GC-MS method is often employed. In this technique, the sample is heated in a sealed vial, and the volatile compounds partition into the gas phase (headspace). A sample of this headspace gas is then injected into the GC-MS system. The GC column separates the volatile components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is fragmented and detected. The resulting mass spectrum provides a unique fragmentation pattern that allows for positive identification by comparison to spectral libraries. This method is highly sensitive and specific for detecting trace levels of volatile organic impurities. sigmaaldrich.com
Table 5: Illustrative Headspace GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Setting |
|---|---|
| Headspace Sampler | |
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 15 min |
| GC System | |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Oven Program | Initial 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
Method Validation and Quality Control
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of a method for this compound would typically involve a series of experiments to establish its performance characteristics, as guided by international standards such as those from the International Council for Harmonisation (ICH).
The core parameters for validating an analytical method are specificity, linearity, accuracy, precision, and robustness. These ensure the method is reliable and produces consistent results.
Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would be demonstrated by showing that the analytical signal is not affected by related substances or other potential process impurities. A common technique to establish specificity is High-Performance Liquid Chromatography (HPLC), where the analyte peak is well-resolved from other components.
Linearity: Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. To establish the linearity of a method for this compound, a series of standard solutions of known concentrations would be prepared and analyzed. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (typically R² > 0.99) indicates good linearity.
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by a recovery study. In a recovery study, a known amount of the analyte is added to a placebo or a sample matrix, and the percentage of the analyte recovered is calculated.
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). The precision is typically expressed as the relative standard deviation (RSD) of the results.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate.
The following table illustrates hypothetical validation data for an HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyte peak is well-resolved from impurities and excipients. | Peak purity of > 0.999, no interference observed. |
| Linearity | ||
| Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Low Concentration (80%) | 99.5% | |
| Medium Concentration (100%) | 100.2% | |
| High Concentration (120%) | 99.8% | |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | ≤ 2.0% | 0.8% |
| Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% |
| Robustness | % RSD of results ≤ 2.0% after minor changes to method parameters. | All tested parameters resulted in % RSD < 1.5%. |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics in the validation of analytical methods, particularly for the determination of impurities or for the quantification of an analyte at low concentrations.
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the point at which a measured value is larger than the uncertainty associated with it.
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
There are several methods to determine the LOD and LOQ, including the visual evaluation method, the signal-to-noise ratio approach, and the method based on the standard deviation of the response and the slope of the calibration curve. For an HPLC method, the signal-to-noise ratio is a common approach, where the LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.
The following table presents hypothetical LOD and LOQ values for the analysis of this compound by an HPLC method.
| Parameter | Method of Determination | Hypothetical Value |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.3 µg/mL |
The establishment of these validation parameters ensures that the analytical method for this compound is suitable for its intended use, providing reliable and accurate data for quality control and research purposes.
Future Research Directions and Emerging Paradigms for 2 Methyl 5 Nitrobenzenesulfinic Acid
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of 2-methyl-5-nitrobenzenesulfinic acid involves the sulfonation of p-nitrotoluene. echemi.com Future research will likely focus on greener, more efficient, and highly selective synthetic methodologies.
The development of biocatalytic methods represents a significant leap toward sustainable chemical manufacturing. Enzymes offer high selectivity under mild conditions, reducing the environmental impact associated with conventional chemical processes. nih.gov For derivatives of this compound, particularly those involving the sulfinic acid group, biocatalysis holds considerable promise.
Chiral sulfoxides, which are structurally related to sulfinic acids, are valuable synthons in medicinal and organic chemistry. almacgroup.com Research has demonstrated that enzymes like Baeyer-Villiger monooxygenases (BVMO), peroxidases, and cytochromes P450 can produce chiral sulfoxides with high enantiomeric excess. acsgcipr.org A forward-looking research direction would be to explore or engineer similar enzymes for the asymmetric oxidation of a precursor sulfide (B99878) to a chiral sulfinic acid derivative related to this compound. Furthermore, reductive enzymes, such as methionine sulfoxide (B87167) reductases (Msr), have emerged as an alternative for obtaining enantiopure sulfoxides through the kinetic resolution of racemic mixtures, a strategy that could be adapted for sulfinic acid derivatives. nih.gov
The nitroaromatic core also presents opportunities for biocatalysis. Nitroreductases (NRs) are flavoenzymes capable of reducing nitroaromatic compounds to their corresponding amines, which are crucial industrial building blocks. researchgate.net The enzymatic reduction of the nitro group in this compound could provide a green pathway to novel amino-benzenesulfinic acid derivatives. Additionally, enzymatic nitration, using enzymes like horseradish peroxidase or specific P450 enzymes, could offer a more selective and environmentally benign alternative to traditional nitration with nitric and sulfuric acids. nih.govnih.gov
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. nih.goveuropa.eu These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, such as nitration. europa.eu
The synthesis of this compound and its derivatives is well-suited for adaptation to flow processes. The sulfonation of aromatic compounds has been successfully demonstrated in continuous-flow microreactors, allowing for precise temperature control and shorter reaction times. google.com Similarly, nitration reactions, which are notoriously exothermic and can lead to runaway reactions in batch mode, are rendered significantly safer in microreactors due to the high surface-area-to-volume ratio that facilitates rapid heat dissipation. europa.eu
Future research could focus on developing an integrated, multi-step flow synthesis for derivatives of this compound. For instance, a flow system could be designed to perform the initial sulfonation of p-nitrotoluene, followed by a subsequent in-line functionalization step. Recent advancements have shown the successful use of flow chemistry for complex transformations, including those involving highly reactive organolithium intermediates for the synthesis of functionalized sulfonyl fluorides, which are related to sulfonic acids. nih.gov This approach could enable the rapid, safe, and scalable production of a library of derivatives for screening in various applications.
Development of Advanced Functional Materials Based on this compound Derivatives
The distinct electronic properties of the nitro group and the coordinating ability of the sulfinic acid group make this compound a compelling scaffold for the design of new functional materials.
Responsive or "smart" materials, which change their properties in response to external stimuli, are at the forefront of materials science. nih.gov Supramolecular polymers, held together by non-covalent interactions, are inherently dynamic and can be designed to respond to stimuli like pH, light, or temperature. rsc.org
Derivatives of this compound could be incorporated into such systems. The sulfinic acid group can participate in hydrogen bonding and coordinate with metal ions, making it a useful moiety for building supramolecular networks. Research into fluorescent probes has shown that the addition of sulfinates to specific molecular structures can trigger a "turn-on" fluorescence response, a principle that could be extended to create sulfinate-responsive materials. rsc.org
The nitroaromatic component can also play a crucial role. Nitro compounds are known to participate in weak interactions that can influence the structure of H-bonded aggregates, effectively acting as co-catalysts in supramolecular systems. nih.gov Furthermore, the π-system of the aromatic ring allows for π–π stacking interactions, which are fundamental to the assembly of many supramolecular structures, including those used for sensing nitroaromatic explosives. researchgate.net By chemically modifying the this compound core, for example by converting it into an amide or ester, it could be incorporated into polymers or larger molecular architectures, leading to materials with tunable, responsive properties.
The electron-withdrawing nature of the nitro group makes nitroaromatic compounds interesting candidates for applications in electronics and energy storage. nih.gov Organic electrode materials are gaining attention for rechargeable batteries due to their sustainability and low cost. greencarcongress.com
A significant emerging area of research is the use of nitroaromatic compounds as high-energy cathode materials for alkali-ion batteries. researchgate.net Researchers have demonstrated that nitro groups can undergo a multi-electron redox reaction, converting from a nitro group to an amino group, which can result in exceptionally high specific capacities and energy densities. greencarcongress.compnas.orgresearchgate.net For instance, 1,5-dinitronaphthalene (B40199) has been shown to deliver an ultrahigh specific capacity, far surpassing conventional organic cathodes. pnas.org This opens a compelling research avenue to explore polymers and materials derived from this compound as potential cathodes. The sulfinic acid group could be used to polymerize or anchor the molecule onto a conductive framework, potentially mitigating issues like dissolution in the electrolyte that can challenge other organic electrode materials. researchgate.netresearchgate.net
Deepening Mechanistic Understanding through Advanced Computational Techniques
Advanced computational methods, particularly Density Functional Theory (DFT), are indispensable tools for modern chemical research. They provide insights into reaction mechanisms, electronic structures, and molecular properties that are often difficult to obtain through experiments alone.
For this compound and its reactions, DFT can be employed to:
Elucidate Reaction Mechanisms: Computational studies can map the energy profiles of synthetic routes, identifying transition states and intermediates. nih.gov This is particularly valuable for understanding complex processes like biocatalytic transformations or the unexpected nitrosolysis of related compounds. nih.govacs.org For instance, DFT could be used to model the interaction of the sulfinic acid with an enzyme's active site or to predict the regioselectivity of further functionalization.
Predict Molecular Properties: DFT calculations can predict key electronic properties. For example, the LUMO (Lowest Unoccupied Molecular Orbital) energies of nitroaromatic compounds can be correlated with their reactivity and sensing capabilities. nih.govrsc.org Such calculations could guide the design of derivatives of this compound for specific applications, such as tuning its redox potential for battery materials or its interaction energies for sensor development. rsc.org
Model Supramolecular Interactions: Understanding the non-covalent forces that govern the assembly of functional materials is critical. DFT can model hydrogen-bonding and π–π stacking interactions, as demonstrated in studies of nitro compounds in Brønsted acid catalysis and the binding of sulfonamides to enzymes. nih.govresearchgate.net This predictive power can accelerate the rational design of responsive materials and supramolecular assemblies based on the this compound scaffold.
By combining experimental synthesis with predictive computational modeling, future research can move beyond trial-and-error, enabling a more targeted and efficient exploration of the chemical space surrounding this compound and its derivatives. nih.govnih.gov
Unexplored Reactivity and Catalytic Applications
The reactivity of this compound is far from fully explored. Its constituent functional groups suggest potential in emerging areas of catalysis, particularly in asymmetric synthesis and photoredox chemistry.
The development of chiral catalysts is a cornerstone of modern organic synthesis. While research into chiral sulfinic acids exists, the creation of novel chiral ligands derived from this compound represents a significant opportunity. acs.orgacs.org By introducing a chiral center, for example, through derivatization of the sulfinic acid group with a chiral auxiliary, it may be possible to create new ligands for asymmetric metal catalysis. nih.gov
Future work could involve synthesizing a library of chiral derivatives and screening them in a range of asymmetric transformations, such as conjugate additions, allylic alkylations, or hydrogenations. The electronic properties imparted by the nitro and methyl groups could tune the catalytic activity and selectivity in unique ways. nih.gov
Visible-light photoredox catalysis has revolutionized the formation of chemical bonds under mild conditions. researchgate.net Sulfinic acids and their salts are excellent precursors to sulfonyl radicals, which are valuable intermediates in organic synthesis. ccspublishing.org.cn The application of photoredox catalysis to this compound is a highly promising and largely unexplored area. nih.govnih.gov
Research in this domain would likely focus on the photoredox-mediated generation of the 2-methyl-5-nitrophenylsulfonyl radical and its subsequent reaction with various coupling partners, such as alkenes and alkynes, to form sulfones. acs.orgdntb.gov.ua The nitro group's electron-withdrawing nature could influence the redox potential of the system and the reactivity of the resulting radical, potentially leading to novel transformations.
Table 3: Potential Photoredox-Catalyzed Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product | Photocatalyst |
| Hydrosulfonylation | Styrene | 2-Methyl-5-nitro-1-(phenylethylsulfonyl)benzene | Eosin Y |
| Difunctionalization | 1,7-Enyne | Fused Polycyclic Sulfone | [Ir(ppy)₃] |
| Cross-Coupling | Aryl Iodide | Diaryl Sulfone | Ru(bpy)₃Cl₂ / NiCl₂ |
This table outlines hypothetical photoredox-catalyzed reactions. These reactions leverage the generation of a sulfonyl radical from this compound to construct complex molecular architectures under mild, visible-light-mediated conditions. researchgate.netccspublishing.org.cn
Potential in Environmental Chemistry and Remediation Technologies
The presence of a nitroaromatic structure suggests that this compound could be of environmental interest. nih.gov Nitroaromatic compounds are a class of chemicals with known environmental persistence and potential toxicity, making their study relevant for environmental monitoring and remediation. researchgate.netepa.gov
An important future research direction is the development of sensitive and selective analytical methods to detect and quantify this compound and its potential degradation products in environmental samples like soil and water. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) would be essential for this purpose. dtic.mil
Furthermore, studying the environmental fate of this compound is crucial. Research should investigate its transformation pathways under various environmental conditions (aerobic, anaerobic, photolytic). nih.govosti.gov It is known that nitroaromatic compounds can be microbially transformed into corresponding amines, and it is important to understand if similar pathways exist for this compound. arizona.eduusgs.govnih.gov Such studies are vital for assessing its environmental risk and persistence. env.go.jp
Table 4: Illustrative Environmental Transformation Products of this compound
| Transformation Process | Key Reactant/Condition | Potential Product | Environmental Significance |
| Anaerobic Reduction | Microbial Action | 5-Amino-2-methylbenzenesulfinic acid | Change in toxicity and mobility. |
| Oxidation | Hydroxyl Radicals | 2-Methyl-5-nitrobenzenesulfonic acid | Increased water solubility. |
| Photodegradation | UV Light (Sunlight) | Phenolic derivatives, Ring-opened products | Potential for natural attenuation. |
This table presents hypothetical transformation products of this compound in the environment. Understanding these pathways is critical for predicting the compound's long-term environmental impact. nih.govarizona.edu
Development of Sensors for Environmental Detection and Process Control
The increasing industrial use of this compound, particularly in the synthesis of dyes, necessitates the development of reliable and sensitive methods for its detection in environmental matrices and for real-time monitoring in manufacturing processes. While dedicated sensors for this compound are not yet commercially widespread, significant research into sensor technologies for the broader class of nitroaromatic compounds provides a strong foundation for future development. These emerging paradigms are primarily centered around electrochemical and fluorescence-based sensing mechanisms, which offer the potential for rapid, on-site analysis.
The core principle underpinning the detection of many nitroaromatic compounds is the electrochemical reduction of the nitro group (-NO2) on the aromatic ring. This inherent redox activity makes these compounds ideal candidates for electrochemical sensing. Research has demonstrated that the reduction potential of nitroaromatic compounds can shift based on the other substituents on the aromatic ring, a characteristic that could be exploited for selective detection.
Future sensor development for this compound is likely to leverage these established principles. The presence of both a methyl (-CH3) and a sulfonic acid (-SO3H) group on the benzene (B151609) ring, in addition to the nitro group, will influence its electrochemical behavior, providing a unique signature for detection.
Electrochemical Sensors
Electrochemical sensors are a promising avenue for the detection of this compound due to their potential for high sensitivity, portability, and cost-effectiveness. uni.lu The typical setup involves a three-electrode system where a potential is applied, and the resulting current from the reduction of the nitro group is measured.
Sensor Platforms and Materials:
Screen-Printed Carbon Electrodes (SPCEs): These disposable sensors offer a low-cost solution for single-use measurements, minimizing concerns about electrode fouling. sielc.com Pre-anodization of these electrodes can sharpen the reduction peak, enhancing measurement precision.
Modified Electrodes: To improve sensitivity and selectivity, glassy carbon electrodes can be modified with various nanomaterials. Mesoporous silica (B1680970) (like MCM-41) has been shown to effectively adsorb and enrich nitroaromatic compounds on the electrode surface, enabling ultratrace detection down to nanomolar levels for compounds like TNT. nih.gov Such modifications create a larger surface area and can be tailored to enhance interaction with the target analyte.
The development of a sensor for this compound would involve optimizing the electrode material and the electrochemical method (e.g., square-wave voltammetry) to achieve a low detection limit and a linear response over a relevant concentration range. sielc.com
Table 1: Performance of Electrochemical Sensors for Various Nitroaromatic Compounds
| Target Analyte | Sensor Platform | Detection Method | Limit of Detection (LOD) | Linear Range | Reference |
| Chloramphenicol | Preanodized Screen-Printed Carbon Electrode | Square-Wave Voltammetry | 0.42 µM | Up to 100 µM | sielc.com |
| 2,4,6-Trinitrotoluene (TNT) | MCM-41 Modified Glassy Carbon Electrode | Cathodic Voltammetry | < 1.8 nM | Not Specified | nih.gov |
This table presents data for similar nitroaromatic compounds to illustrate the potential performance of future sensors for this compound.
Fluorescence-Based Sensors
Another emerging paradigm is the use of fluorescence quenching for the detection of nitroaromatic compounds. Certain fluorescent polymers or composites can experience a decrease in their fluorescence intensity upon interaction with electron-accepting molecules like nitroaromatics.
For instance, a polyaniline-silver (PANI-Ag) composite has been used as a fluorophore for detecting compounds like 2,4,6-trinitrophenol (TNP) and dinitrobenzene (DNB). mdpi.com The nitro groups on the target analyte quench the fluorescence of the composite, with the degree of quenching correlating to the analyte's concentration. This method has demonstrated high sensitivity, with detection limits in the nanomolar range for TNP. mdpi.com The development of a similar sensor for this compound would involve selecting a fluorophore that exhibits a selective and significant quenching response to this specific compound.
Applications in Environmental Monitoring and Process Control
The ability to rapidly detect this compound is crucial for both environmental protection and industrial efficiency.
Environmental Detection: Sensors could be deployed to monitor wastewater effluent from manufacturing facilities to ensure compliance with environmental regulations. Portable sensors would allow for field testing of water and soil samples, identifying potential contamination hotspots.
Process Control: In the synthesis of dyes and other chemicals where this compound is an intermediate, in-line sensors could provide real-time data on its concentration. This would allow for precise control over the reaction, optimizing product yield and minimizing the formation of byproducts and waste.
Future research will likely focus on integrating these sensing technologies into automated, continuous monitoring systems for both environmental and industrial applications.
Q & A
What are effective methods for synthesizing 2-Methyl-5-nitrobenzenesulfinic acid, and how can its purity be confirmed?
Level: Basic
Methodological Answer:
Synthesis typically involves nitration and sulfonation of methylbenzene derivatives. A validated approach includes using sulfadiazine as a precursor, followed by controlled nitration under acidic conditions to introduce the nitro group at the 5-position . Purity confirmation requires high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. For example, a gradient elution using methanol:water (70:30 v/v) at 1.0 mL/min effectively resolves sulfonic acid derivatives, as demonstrated in sulfonamide mixture analyses . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should corroborate structural integrity, with <sup>1</sup>H NMR peaks expected near δ 8.2 ppm (aromatic protons) and δ 2.5 ppm (methyl group) .
Which solvents are optimal for dissolving this compound in experimental workflows?
Level: Basic
Methodological Answer:
Solubility varies with solvent polarity. The compound shows moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, but limited solubility in non-polar solvents (e.g., methylene chloride) . For reaction setups, dissolve in methanol (10 mg/mL) and dilute with aqueous buffers (pH 4–6) to avoid decomposition. Note that benzene-containing solvents (e.g., methylene chloride:benzene mixtures) may interfere with nitro group stability during long-term storage .
How can researchers assess the stability of this compound under varying storage and experimental conditions?
Level: Advanced
Methodological Answer:
Stability studies should include:
- Temperature: Store at 2–8°C in airtight, amber vials to prevent photodegradation and moisture absorption . Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) can predict degradation pathways.
- pH: Monitor hydrolysis kinetics in buffered solutions (pH 2–9) via HPLC. Acidic conditions (pH < 3) may protonate the sulfinic acid group, increasing reactivity .
- Light Exposure: Conduct UV-Vis spectroscopy (200–400 nm) to detect photodegradation products, such as nitroso derivatives .
What computational strategies are recommended to study the electronic properties of this compound?
Level: Advanced
Methodological Answer:
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts electronic properties. Key analyses include:
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess reactivity. The nitro group’s electron-withdrawing effect reduces the HOMO energy, enhancing electrophilic character .
- Molecular Electrostatic Potential (MEP): Map charge distribution to identify nucleophilic/electrophilic sites for derivatization .
- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfinic acid’s hydrogen-bonding capacity .
What safety protocols are critical for handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste under EPA guidelines .
- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .
How can researchers design derivatives of this compound for enhanced bioactivity?
Level: Advanced
Methodological Answer:
Derivatization strategies focus on modifying the sulfinic acid or nitro groups:
- Sulfonamide Derivatives: React with aryl amines (e.g., 4-aminophenyl groups) to form sulfonamides, improving metabolic stability .
- Nitro Reduction: Catalytic hydrogenation (Pd/C, H2) converts the nitro group to an amine, enabling conjugation with fluorescent probes .
- Structure-Activity Relationship (SAR): Test derivatives in vitro for antimicrobial or enzyme inhibitory activity. For example, replace the methyl group with halogens (e.g., Cl) to evaluate steric and electronic effects .
What analytical challenges arise when quantifying trace impurities in this compound?
Level: Advanced
Methodological Answer:
Key challenges include:
- Co-elution in HPLC: Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish impurities (e.g., nitrophenol byproducts) .
- Matrix Effects: Spike samples with deuterated internal standards (e.g., phenol-d6) to correct for ion suppression in MS .
- Limit of Detection (LOD): Optimize solid-phase extraction (SPE) with C18 cartridges to concentrate impurities prior to analysis .
How should researchers address discrepancies in reported spectral data for this compound?
Level: Advanced
Methodological Answer:
Contradictions in NMR or IR data often stem from solvent effects or tautomeric forms. To resolve:
- Solvent Calibration: Re-run spectra in deuterated DMSO or CDCl3 and compare with published databases (e.g., ChemIDplus) .
- Tautomer Analysis: Perform variable-temperature NMR to detect equilibrium between sulfinic acid and sulfonate forms .
- Cross-Validation: Compare with synthesized analogues (e.g., 3-methyl derivatives) to isolate positional effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
